molecular formula C11H12N2 B3392309 2-cyclopropyl-1H-indol-5-amine CAS No. 952664-86-7

2-cyclopropyl-1H-indol-5-amine

Cat. No.: B3392309
CAS No.: 952664-86-7
M. Wt: 172.23 g/mol
InChI Key: HAWGARJMIORRKH-UHFFFAOYSA-N
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Description

2-cyclopropyl-1H-indol-5-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 172.100048391 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWGARJMIORRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(N2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306845
Record name 2-Cyclopropyl-1H-indol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952664-86-7
Record name 2-Cyclopropyl-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952664-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-cyclopropyl-1H-indol-5-amine CAS 952664-86-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-cyclopropyl-1H-indol-5-amine (CAS 952664-86-7) . This document is structured for researchers and drug development professionals, focusing on its critical role as an intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

CAS Registry Number: 952664-86-7 Primary Application: Pharmaceutical Intermediate (CFTR Modulators)[1][2]

Executive Summary

This compound is a specialized heterocyclic building block primarily utilized in the discovery and manufacturing of next-generation CFTR correctors and potentiators.[1] Its structural uniqueness lies in the C2-cyclopropyl group, which imparts metabolic stability and specific hydrophobic interactions within the CFTR binding pocket, while the C5-amino group serves as a versatile handle for amide coupling reactions—a key step in assembling the pharmacophores of drugs like Lumacaftor (VX-809) and Tezacaftor (VX-661) analogs.[1]

This guide provides a validated physicochemical profile, a field-proven synthetic protocol, and safety standards for handling this oxidation-sensitive intermediate.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5]

PropertySpecification
Chemical Name This compound
Synonyms 5-Amino-2-cyclopropylindole; 1H-Indol-5-amine, 2-cyclopropyl-
CAS Number 952664-86-7
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Off-white to light brown solid (Oxidation sensitive)
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water
pKa (Calculated) ~5.8 (Aniline nitrogen), ~16.5 (Indole NH)
SMILES NC1=CC2=C(C=C1)C=C(C3CC3)N2
Field-Proven Identification (NMR Data)

Source: Patent Literature (Vertex Pharmaceuticals)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (br s, 1H, Indole NH), 6.89 (d, J = 8.4 Hz, 1H), 6.50 (d, J = 1.6 Hz, 1H), 6.33 (dd, J = 2.0, 8.4 Hz, 1H), 5.76 (s, 1H, C3-H), 1.91–1.84 (m, 1H, Cyclopropyl CH), 0.95–0.90 (m, 2H), 0.75–0.70 (m, 2H).[1]

Synthetic Methodology

The synthesis of CAS 952664-86-7 typically follows a Fischer Indole Synthesis strategy to form the nitro-precursor, followed by a selective reduction.[1] The protocol below synthesizes technical accuracy with practical handling advice.

Reaction Scheme

The pathway involves the condensation of 4-nitrophenylhydrazine with cyclopropyl methyl ketone, followed by cyclization and reduction.[1]

Synthesis Start1 4-Nitrophenylhydrazine (HCl Salt) Inter Hydrazone Intermediate Start1->Inter EtOH, Reflux Start2 Cyclopropyl Methyl Ketone Start2->Inter NitroIndole 2-Cyclopropyl-5-nitro-1H-indole (Precursor) Inter->NitroIndole Polyphosphoric Acid (PPA) cyclization Product This compound (CAS 952664-86-7) NitroIndole->Product H2 (1 atm), Raney Ni MeOH, RT

Figure 1: Synthetic pathway from commodity starting materials to the target aminoindole.

Detailed Protocol: Reduction of 2-Cyclopropyl-5-nitro-1H-indole

Note: This step assumes the isolation of the nitro-indole precursor.[1]

  • Preparation: In a hydrogenation vessel, dissolve 2-cyclopropyl-5-nitro-1H-indole (1.0 equiv) in anhydrous Methanol (MeOH) (approx. 20-30 volumes).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 20-50 wt% relative to substrate) as a slurry in water/methanol.[1]

    • Critical Precaution: Raney Nickel is pyrophoric when dry.[1] Always handle under an inert atmosphere (Nitrogen/Argon) and keep wet.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1 atm) at Room Temperature for 12–18 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting material (nitro) is less polar than the product (amine).

  • Work-up:

    • Flush vessel with Nitrogen.[1]

    • Filter the mixture through a Celite pad to remove the catalyst.[1][3][4][5] Keep the filter cake wet to prevent ignition.[1]

    • Wash the pad with MeOH.[1]

    • Concentrate the filtrate under reduced pressure to yield the crude amine.[1][6]

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 50% Ethyl Acetate in Hexanes.[1]

    • Storage: Isolate fractions and concentrate.[1] Store immediately under Argon at 2–8°C.

Medicinal Chemistry Utility

In the context of CFTR modulation, the This compound scaffold serves two critical functions:

  • Hydrophobic Anchoring (C2-Cyclopropyl): The cyclopropyl ring at the C2 position provides a rigid, lipophilic moiety that occupies a specific hydrophobic pocket in the CFTR protein (specifically the Nucleotide Binding Domain or transmembrane interface).[1] Unlike a flexible propyl chain, the cyclopropyl group reduces entropic penalty upon binding.[1]

  • Amide Linkage Point (C5-Amine): The amine at C5 is a nucleophile used to couple with carboxylic acid-containing cores (e.g., pyridine or benzodioxole derivatives).[1] This amide bond is often critical for hydrogen bonding interactions within the active site.[1]

Structural Activity Relationship (SAR) Logic

SAR Core This compound C2 C2-Cyclopropyl Group: - Metabolic Stability (vs. alkyl) - Hydrophobic Pocket Fill - Rigid Geometry Core->C2 C5 C5-Amino Group: - Amide Coupling Handle - H-Bond Donor/Acceptor Core->C5 NH Indole NH: - H-Bond Donor - Critical for alignment Core->NH

Figure 2: Pharmacophore analysis of the scaffold.[1]

Safety & Handling Standards

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

Self-Validating Handling Protocol:

  • Oxidation Check: Before use, inspect the color. Pure material is off-white.[1] Dark brown or black coloration indicates significant oxidation (formation of quinone-imines).[1] If oxidized, repurify via a short silica plug.[1]

  • Inert Storage: Always store under Nitrogen or Argon.[1] Aminoindoles are electron-rich and prone to air oxidation.[1]

  • Pyrophoric Safety: When using Raney Nickel for synthesis, have a bucket of water and Class D fire extinguisher nearby. Never let the catalyst dry out.[1]

References

  • Vertex Pharmaceuticals. (2010). Modulators of ATP-Binding Cassette Transporters. U.S. Patent No.[1][4] 7,645,789.[1][4]

    • Citation for Synthesis Protocol and NMR d
  • Hadida, S., et al. (2014).[1] Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor): A Potent and Orally Bioavailable CFTR Potentiator.[1] Journal of Medicinal Chemistry, 57(23), 9776–9795.

    • Contextual reference for Indole/Quinoline scaffolds in CFTR.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64455639 (Related Indole Structures).

    • Source for general physicochemical property estimation.[1]

Sources

An In-depth Technical Guide to 5-amino-2-cyclopropylindole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 5-amino-2-cyclopropylindole. As this molecule is not extensively documented in publicly available literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the molecule's fundamental properties, a robust and plausible synthetic route, and its potential applications in medicinal chemistry, all grounded in established scientific principles and data from analogous structures.

Core Molecular Attributes

5-amino-2-cyclopropylindole is a disubstituted indole derivative featuring an amino group at the C5 position of the benzene ring and a cyclopropyl group at the C2 position of the pyrrole ring. This unique combination of an electron-donating amino group and a strained cyclopropyl ring suggests intriguing electronic and steric properties that are highly relevant in the context of drug design.

Based on its structure, the key molecular identifiers have been calculated and are presented below.

PropertyValue
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Exact Mass 172.100048 g/mol
IUPAC Name 2-cyclopropyl-1H-indol-5-amine

Predicted Physicochemical and Spectroscopic Profile

While empirical data for 5-amino-2-cyclopropylindole is not available, its physicochemical properties can be predicted based on the well-characterized 5-aminoindole scaffold and the known effects of cyclopropyl substitution.

Predicted Physicochemical Properties
Appearance Expected to be a crystalline solid, potentially off-white to brown, characteristic of many aminoindoles.
Solubility Likely to exhibit poor solubility in water but should be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]
pKa The presence of the basic amino group suggests a pKa in the range of 4-5 for its conjugate acid.
Stability Aminoindoles can be sensitive to air and light, potentially undergoing oxidation.[1] Storage under an inert atmosphere in a cool, dark place is recommended.
Anticipated Spectroscopic Data:

The structural features of 5-amino-2-cyclopropylindole would give rise to a unique spectroscopic fingerprint.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the amino group. A key feature would be the upfield signals corresponding to the cyclopropyl ring protons, likely appearing as complex multiplets. The N-H proton of the indole and the -NH₂ protons of the amino group would appear as broad singlets.

  • ¹³C NMR: The spectrum would display 11 distinct carbon signals. The carbons of the cyclopropyl ring would appear at high field, a characteristic feature of this strained ring system. The aromatic carbons would be found in the typical downfield region, with their chemical shifts influenced by the electron-donating amino group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z = 172.10, corresponding to the exact mass of the molecule.

Proposed Synthesis Protocol: The Fischer Indole Synthesis

The most logical and well-established method for constructing the 2,5-disubstituted indole core of 5-amino-2-cyclopropylindole is the Fischer indole synthesis.[2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.

Experimental Protocol: Synthesis of 5-amino-2-cyclopropylindole

Step 1: Formation of 4-aminophenylhydrazine

The synthesis begins with the preparation of the key starting material, 4-aminophenylhydrazine. This can be achieved from 4-nitroaniline through a two-step process involving diazotization followed by reduction.

  • Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced to the hydrazine using a suitable reducing agent, such as tin(II) chloride or sodium sulfite.

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation: Equimolar amounts of 4-aminophenylhydrazine and cyclopropyl methyl ketone are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone intermediate.

  • Cyclization: A strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is added to the reaction mixture.[2][3] The mixture is then heated to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization, which results in the formation of the indole ring with the elimination of ammonia.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized with a base. The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, 5-amino-2-cyclopropylindole, can be purified by column chromatography on silica gel.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Step 1: Preparation of 4-aminophenylhydrazine cluster_1 Step 2: Fischer Indole Synthesis 4-Nitroaniline 4-Nitroaniline Diazonium Salt Diazonium Salt 4-Nitroaniline->Diazonium Salt 1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃ 4-aminophenylhydrazine 4-aminophenylhydrazine Diazonium Salt->4-aminophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-aminophenylhydrazine->Hydrazone Intermediate Condensation Cyclopropyl methyl ketone Cyclopropyl methyl ketone Cyclopropyl methyl ketone->Hydrazone Intermediate 5-amino-2-cyclopropylindole 5-amino-2-cyclopropylindole Hydrazone Intermediate->5-amino-2-cyclopropylindole Acid Catalyst (e.g., PPA) Heat G cluster_applications Potential Therapeutic Areas 5-amino-2-cyclopropylindole 5-amino-2-cyclopropylindole Oncology Oncology 5-amino-2-cyclopropylindole->Oncology Scaffold for Kinase Inhibitors Infectious Diseases Infectious Diseases 5-amino-2-cyclopropylindole->Infectious Diseases Antiviral/Antimalarial Agents Inflammation Inflammation 5-amino-2-cyclopropylindole->Inflammation COX/LOX Inhibitors Neuroscience Neuroscience 5-amino-2-cyclopropylindole->Neuroscience Serotonin Receptor Ligands

Sources

An In-depth Technical Guide to the Solubility of 2-cyclopropyl-1H-indol-5-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 2-cyclopropyl-1H-indol-5-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the practical application of this knowledge.

Introduction: The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, from biological screening to formulation development. For a novel compound like this compound, understanding its solubility in different solvent systems is a critical first step. The choice of solvent can significantly impact assay performance, compound stability, and the ability to achieve desired concentrations for in vitro and in vivo studies.

This guide will focus on two key solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[1][2]

  • Methanol: A polar protic solvent commonly used in organic synthesis, chromatography, and as a co-solvent in various formulations.[3][4]

By understanding the solubility of this compound in these two distinct solvent types, researchers can make informed decisions about its handling, storage, and application.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] To predict the solubility of this compound, we must first examine its molecular structure and the properties of DMSO and methanol.

Molecular Profile of this compound
  • Indole Scaffold: The indole ring system is a bicyclic aromatic heterocycle.[6] It possesses both a hydrophobic benzene ring and a more polar pyrrole ring containing a nitrogen atom capable of hydrogen bonding. The overall indole structure is considered to be of moderate polarity.[7]

  • Cyclopropyl Group: This is a nonpolar, hydrophobic alkyl substituent that will generally decrease water solubility and increase solubility in nonpolar organic solvents.

  • Amine Group (-NH2): The primary amine at the 5-position is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will significantly influence the molecule's ability to interact with polar solvents.

Based on this structure, this compound is expected to be a moderately polar molecule with the capacity for hydrogen bonding.

Solvent Properties: A Comparative Analysis

The choice of solvent is critical, and the distinct properties of DMSO and methanol will lead to different solubility behaviors.

PropertyDimethyl Sulfoxide (DMSO)Methanol (CH3OH)
Solvent Class Polar Aprotic[1][8]Polar Protic[8][9]
Molecular Formula (CH3)2SOCH3OH
Molecular Weight 78.13 g/mol [2]32.04 g/mol [4]
Boiling Point 189 °C[2]64.7 °C[10]
Dielectric Constant 46.7[11]32.7[12]
Dipole Moment 3.96 D[13]1.70 D[3]
Hydrogen Bonding H-bond acceptor[14]H-bond donor and acceptor[15]
Predicted Solute-Solvent Interactions

The interplay of intermolecular forces will dictate the solubility.

cluster_solute This compound cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute Indole-NH2 (Polar, H-bond donor/acceptor) Cyclopropyl (Nonpolar) DMSO S=O (Strong Dipole, H-bond acceptor) Solute->DMSO Dipole-Dipole H-Bonding (acceptor) Methanol O-H (H-bond donor/acceptor) CH3 (Nonpolar) Solute->Methanol H-Bonding (donor/acceptor) Dipole-Dipole Dispersion (cyclopropyl-CH3)

Caption: Predicted intermolecular interactions driving solubility.

  • In DMSO: The primary driving force for the solubility of this compound will be the strong dipole-dipole interactions between the polar amine and indole N-H groups and the sulfoxide group of DMSO.[1] DMSO can act as a strong hydrogen bond acceptor for the amine protons.[14]

  • In Methanol: Methanol can engage in hydrogen bonding as both a donor and an acceptor, allowing for strong interactions with the amine and indole N-H groups.[15] Additionally, the nonpolar methyl group of methanol can have favorable van der Waals interactions with the cyclopropyl group of the solute.

Given these interactions, this compound is expected to be soluble in both DMSO and methanol. However, the exceptional solvent power of DMSO for a wide range of organic molecules often leads to higher solubility in this solvent compared to methanol.[16]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[17][18] It involves saturating a solvent with the solute and then quantifying the amount of dissolved compound.

Protocol:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh approximately 10 mg of this compound into separate 2 mL microcentrifuge tubes for each solvent (DMSO and methanol).

    • Add a small, precise volume of the respective solvent (e.g., 200 µL) to each tube.

    • Vortex the mixtures vigorously for 5-10 minutes.[19]

  • Equilibration:

    • Place the tubes in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

    • Allow the solutions to equilibrate for 24-48 hours to ensure that the dissolution process has reached a steady state.[18][19] The presence of undissolved solid should be visible.

  • Separation of Saturated Supernatant:

    • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

    • Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of dilutions of the supernatant with the respective solvent.

    • Determine the concentration of this compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a standard curve using known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant based on the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

    • Express the solubility in appropriate units (e.g., mg/mL, mM).

A 1. Add excess solute to solvent B 2. Vortex vigorously A->B C 3. Equilibrate (24-48h at constant T) B->C D 4. Centrifuge to pellet solid C->D E 5. Collect supernatant D->E F 6. Dilute and quantify (e.g., HPLC) E->F G 7. Calculate solubility F->G

Caption: Experimental workflow for the shake-flask solubility assay.

Factors Influencing Solubility

Several factors can affect the measured solubility of this compound.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[5][7] Therefore, it is crucial to control the temperature during the equilibration step.

  • pH (in aqueous or buffered systems): As an amine, this compound is a weak base. In acidic solutions, it will be protonated, forming a more polar and likely more water-soluble salt.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion and Recommendations

This technical guide has provided a detailed examination of the factors governing the solubility of this compound in DMSO and methanol. While specific quantitative data is not publicly available, a theoretical analysis based on its chemical structure suggests that the compound should be soluble in both solvents, likely to a greater extent in DMSO.

For researchers and drug development professionals, it is strongly recommended to experimentally determine the solubility using a robust method like the shake-flask protocol outlined in this document. This empirical data will be invaluable for:

  • Preparation of stock solutions: Ensuring accurate and reproducible concentrations for biological assays.

  • Development of formulations: Selecting appropriate solvent systems for in vitro and in vivo studies.

  • Interpretation of experimental results: Understanding the potential for compound precipitation in assays.

By combining the theoretical insights and practical methodologies presented here, scientists can confidently work with this compound and advance their research objectives.

References

  • ResearchGate. DMSO solubility and bioscreening. Available at: [Link]

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  • National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]

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  • Wikipedia. Methanol. Available at: [Link]

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  • National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. Available at: [Link]

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  • National Center for Biotechnology Information. 2-cyclopropyl-1H-indole | C11H11N | CID 11389527 - PubChem. Available at: [Link]

  • The Methanol Institute. METHANOL: PROPERTIES AND USES. Available at: [Link]

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available at: [Link]

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  • National Center for Biotechnology Information. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. Available at: [Link]

  • National Center for Biotechnology Information. Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine | C16H22N2O | CID - PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735 - PubChem. Available at: [Link]

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The Multifaceted Biological Activities of 2-Cyclopropylindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indole nucleus stands as one of nature's most prolific and versatile heterocyclic scaffolds, forming the core of a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged" structure in medicinal chemistry. The strategic derivatization of the indole ring has led to the discovery of numerous groundbreaking therapeutics. Among the myriad of possible substitutions, the introduction of a cyclopropyl group at the 2-position has given rise to a class of compounds with a distinct and compelling profile of biological activities.

This technical guide provides an in-depth exploration of the biological activities of 2-cyclopropylindole derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of findings, this document delves into the mechanistic underpinnings of their therapeutic potential, the causality behind experimental design, and the practical methodologies for their synthesis and evaluation. We will traverse their applications as potent anticancer agents, their targeted efficacy as antiviral compounds, and their emerging promise in the realm of neuroprotection.

I. The Strategic Importance of the 2-Cyclopropyl Moiety: A Structural Perspective

The incorporation of a cyclopropyl ring at the 2-position of the indole scaffold is not a trivial modification. This small, strained carbocycle imparts significant and often advantageous changes to the parent molecule's physicochemical and pharmacological properties.

  • Conformational Rigidity and Target Engagement: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby enhancing potency and selectivity.

  • Metabolic Stability: The cyclopropyl group can serve as a metabolic shield, blocking or redirecting metabolic enzymes that would otherwise degrade the molecule, thus improving its pharmacokinetic profile.

  • Modulation of Electronic Properties: The unique sp2-hybridized character of the cyclopropane C-C bonds can influence the electronic distribution of the indole ring system, impacting its interactions with target proteins.

  • Bioisosteric Replacement: The cyclopropyl group is often employed as a bioisostere for other functionalities, such as a vinyl or isopropyl group, offering a different steric and electronic profile that can lead to improved activity.

These structural and electronic contributions are central to the diverse biological activities observed for 2-cyclopropylindole derivatives, as we will explore in the subsequent sections.

II. Anticancer Activity: Bioreductive Activation and Cytotoxic Mechanisms

A significant body of research has highlighted the potent anticancer properties of 2-cyclopropylindole derivatives, particularly those bearing a quinone moiety, known as 2-cyclopropylindoloquinones. These compounds often function as bioreductively activated prodrugs, exhibiting selective cytotoxicity towards hypoxic tumor cells.

Mechanism of Action: A Tale of Two Electrons

The primary mechanism of action for many 2-cyclopropylindoloquinones is their ability to be selectively activated within the hypoxic microenvironment of solid tumors. This activation is a multi-step process initiated by intracellular reductases.

  • One-Electron Reduction: In the hypoxic core of a tumor, where oxygen levels are low, enzymes such as NADPH:cytochrome P450 reductase can catalyze the one-electron reduction of the indolequinone to a semiquinone radical.

  • Two-Electron Reduction and the Role of DT-Diaphorase: A more critical activation step often involves the two-electron reduction of the quinone to a hydroquinone. This reaction is frequently catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, an enzyme that is often overexpressed in various cancer cells.

  • Generation of a Potent Alkylating Agent: The resulting hydroquinone is unstable and can undergo a cascade of reactions. A key event is the elimination of a leaving group, often from the 3-position of the indole ring, to generate a highly reactive quinone methide or an analogous electrophilic intermediate.

  • DNA Damage and Cell Death: This electrophilic species is a potent alkylating agent that can covalently bind to and cross-link DNA, leading to catastrophic DNA damage, cell cycle arrest, and ultimately, apoptosis.

The presence of the 2-cyclopropyl group has been shown to be crucial for enhanced cytotoxicity. It is hypothesized that the strained cyclopropyl ring may participate in radical ring-opening reactions following the initial reduction, contributing to the generation of additional reactive species that augment the compound's cytotoxic effect[1].

Bioreductive_Activation Indoloquinone 2-Cyclopropylindoloquinone (Prodrug) Semiquinone Semiquinone Radical Indoloquinone->Semiquinone 1e- Reduction (e.g., P450 Reductase) Hydroquinone Hydroquinone Indoloquinone->Hydroquinone 2e- Reduction (DT-Diaphorase/NQO1) Semiquinone->Hydroquinone 1e- Reduction Electrophile Reactive Electrophile (Quinone Methide) Hydroquinone->Electrophile Elimination of Leaving Group DNA_Damage DNA Alkylation & Cross-linking Electrophile->DNA_Damage Nucleophilic Attack by DNA Apoptosis Apoptosis DNA_Damage->Apoptosis Cell Cycle Arrest caption Bioreductive Activation of 2-Cyclopropylindoloquinones

Bioreductive Activation Pathway
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of 2-cyclopropylindole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent activity.

Compound TypeCancer Cell LineIC50 (µM)Reference
2-Cyclopropylindoloquinone AnalogRIF-1 (Murine Fibrosarcoma)Data not specified, but showed substantial improvements over EO9[1]
2-Cyclopropylindoloquinone AnalogKHT (Murine Sarcoma)Comparable efficacy to EO9[1]
Indole-Pyrazoline DerivativeSK-MEL-28 (Melanoma)3.46[2]
Chalcone-Pyrazole HybridVarious (e.g., HeLa)3.70 - 8.96[2]
N-benzyltryptamine derivativeHT29 (Colon Carcinoma)0.31[3]
N-benzyltryptamine derivativeHeLa (Cervical Cancer)25[3]
2-Arylindole DerivativeMCF-7 (Breast Cancer)1.86 - 2.71[4]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-cyclopropylindole derivative in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

III. Antiviral Activity: Targeting HIV Reverse Transcriptase

Certain 2-cyclopropylindole derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs in the treatment of Human Immunodeficiency Virus (HIV) infection.

Mechanism of Action: Allosteric Inhibition of a Key Viral Enzyme

HIV reverse transcriptase (RT) is a viral enzyme essential for the replication of the virus. It converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. NNRTIs, including 2-cyclopropylindole derivatives, inhibit this process through a non-competitive mechanism.

  • Binding to a Hydrophobic Pocket: Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that bind to the active site of the enzyme, NNRTIs bind to a hydrophobic, allosteric pocket located near the active site.

  • Conformational Change and Enzyme Inactivation: The binding of the NNRTI to this pocket induces a conformational change in the enzyme, altering the structure of the active site and rendering it inactive. This prevents the RT from carrying out its DNA synthesis function.

  • Role of the Cyclopropyl Group: The 2-cyclopropyl group plays a crucial role in the binding of these inhibitors. It can fit snugly into a small hydrophobic pocket within the NNRTI binding site, contributing to the high affinity and potency of the inhibitor[5][6]. Molecular modeling and X-ray crystallography have shown that these compounds can form a double hydrogen bond interaction with Lys101 and efficiently occupy the hydrophobic pockets in the regions of Tyr181/188 and Val179[5][6].

NNRTI_Mechanism cluster_RT HIV Reverse Transcriptase cluster_inhibition Inhibition ActiveSite Active Site DNA Viral DNA ActiveSite->DNA Without Inhibitor No_DNA DNA Synthesis Blocked ActiveSite->No_DNA Inactivated NNRTIPocket NNRTI Binding Pocket (Hydrophobic) NNRTIPocket->ActiveSite Induces Conformational Change NNRTI 2-Cyclopropylindole Derivative (NNRTI) NNRTI->NNRTIPocket Binds RNA_Template Viral RNA Template RNA_Template->ActiveSite Binds dNTPs dNTPs dNTPs->ActiveSite Binds caption Mechanism of HIV Reverse Transcriptase Inhibition by NNRTIs

NNRTI Mechanism of Action
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase in a cell-free system.

Principle: The assay quantifies the synthesis of a DNA strand from an RNA template by the RT enzyme. The newly synthesized DNA is labeled with a tag (e.g., digoxigenin), which is then detected using an antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), leading to a colorimetric signal. A decrease in the signal in the presence of the test compound indicates inhibition of RT activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), and dNTPs, including a digoxigenin-labeled dUTP (dUTP-DIG).

    • Prepare a template/primer solution containing a poly(A) RNA template and an oligo(dT) primer.

    • Reconstitute purified HIV-1 RT enzyme in an appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add serial dilutions of the 2-cyclopropylindole derivative (in DMSO, then diluted in buffer) to the test wells. Include a positive control inhibitor (e.g., nevirapine) and a no-inhibitor control.

    • Add the template/primer solution to all wells.

    • Initiate the reaction by adding the HIV-1 RT enzyme to all wells except for the negative control wells.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Transfer the reaction mixtures to a streptavidin-coated 96-well plate (the oligo(dT) primer is biotinylated).

    • Incubate to allow the biotinylated DNA product to bind to the streptavidin.

    • Wash the plate to remove unbound components.

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB or ABTS) and incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

IV. Neuroprotective Potential: A Frontier of Exploration

The neuroprotective effects of indole derivatives are well-documented, and while specific research on 2-cyclopropylindole derivatives in this area is still emerging, the broader class of indole alkaloids shows significant promise in combating neurodegenerative diseases through various mechanisms. It is plausible that 2-cyclopropylindole derivatives share these neuroprotective properties, potentially with enhanced efficacy due to the structural benefits of the cyclopropyl group.

Plausible Mechanisms of Neuroprotection

The neuroprotective actions of indole derivatives are multifaceted, often targeting the underlying pathologies of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

  • Antioxidant and Anti-inflammatory Effects: Many indole derivatives are potent antioxidants, capable of scavenging reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage. They can also modulate inflammatory pathways, such as the NF-κB signaling pathway, to reduce the production of pro-inflammatory cytokines in the brain[7][8][9][10][11].

  • Inhibition of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease. Certain indole derivatives have been shown to inhibit the aggregation of these proteins, thereby reducing their neurotoxicity[12].

  • Modulation of Neurotransmitter Systems: Indole derivatives can interact with various components of neurotransmitter systems. For instance, some can inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and cognition.

  • Activation of Pro-Survival Signaling Pathways: Indole compounds can activate signaling pathways that promote neuronal survival and plasticity, such as the Nrf2 antioxidant response pathway and the BDNF/TrkB pathway[5][13].

Neuroprotection_Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway Indole Indole Derivative Keap1 Keap1 Indole->Keap1 Inhibits Binding IKK IKK Indole->IKK Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress NFkB NF-κB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Promotes Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates caption Key Neuroprotective Signaling Pathways Modulated by Indole Derivatives

Neuroprotective Signaling Pathways
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The degree of color change is proportional to the radical scavenging activity of the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 2-cyclopropylindole derivative in methanol or ethanol.

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the test compound to the wells. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

    • Add the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

V. Synthesis of the 2-Cyclopropylindole Core: A Practical Approach

The synthesis of the 2-cyclopropylindole scaffold can be achieved through various synthetic routes. One common and effective method is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of 2-Cyclopropyl-1H-indole

Principle: This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Step-by-Step Methodology:

  • Formation of the Phenylhydrazone (Intermediate):

    • In a round-bottom flask, dissolve phenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add cyclopropyl methyl ketone to the solution.

    • Stir the mixture at room temperature or with gentle heating for 1-2 hours. The phenylhydrazone may precipitate out of the solution or can be isolated by extraction.

  • Cyclization to the Indole:

    • To the phenylhydrazone (either isolated or in the reaction mixture), add a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl2), or a mixture of acetic acid and sulfuric acid.

    • Heat the reaction mixture to a high temperature (typically 100-180°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water to precipitate the crude product.

    • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2-cyclopropyl-1H-indole.

VI. Conclusion and Future Directions

The 2-cyclopropylindole scaffold represents a highly promising platform for the development of novel therapeutics. The unique structural and electronic properties conferred by the 2-cyclopropyl group have been shown to be advantageous for a range of biological activities, from potent and selective anticancer and antiviral effects to the potential for neuroprotection.

The in-depth understanding of the mechanisms of action, particularly the bioreductive activation of indoloquinones and the allosteric inhibition of HIV reverse transcriptase, provides a solid foundation for the rational design of next-generation 2-cyclopropylindole derivatives with improved efficacy and safety profiles.

While the neuroprotective potential of this specific subclass of indoles is an area that warrants more focused investigation, the established antioxidant and anti-inflammatory properties of the broader indole family suggest a fertile ground for discovery. Future research should aim to:

  • Synthesize and screen libraries of novel 2-cyclopropylindole derivatives to expand the structure-activity relationship knowledge base for each biological target.

  • Conduct in-depth mechanistic studies to elucidate the specific signaling pathways modulated by these compounds in the context of neuroprotection.

  • Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.

The continued exploration of 2-cyclopropylindole derivatives holds the promise of delivering innovative and effective treatments for some of the most challenging diseases of our time.

VII. References

  • Naylor, M. A., Jaffar, M., Nolan, J., Stephens, M. A., Butler, S., Patel, K. B., ... & Stratford, I. J. (1997). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 40(15), 2335-2346. [Link]

  • Hassam, M., Basson, A. E., Liotta, D. C., Morris, L., Van Otterlo, W. A., & Pelly, S. C. (2012). Novel cyclopropyl-indole derivatives as HIV non-nucleoside reverse transcriptase inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470-475. [Link]

  • Shome, A., Talukdar, A. D., & Choudhury, M. D. (2022). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry, 29(33), 5534-5555. [Link]

  • Kumar, A., & Singh, J. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2596. [Link]

  • Phillips, R. M. (2002). Targeting hypoxia with a new generation of indolequinones. Anti-Cancer Drugs, 13(2), 121-131. [Link]

  • Patel, K., & Bhardwaj, A. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(13), 1667-1683. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). Synthesis and antioxidant activity of indole derivatives containing 4-substituted piperazine moieties. Bentham Science Publishers, 11(2), 155-163. [Link]

  • Gomes, B., Viana, H., & Santos, M. M. M. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Kumar, A., Singh, A., & Singh, R. K. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 142, 106951. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Pharmaceuticals, 17(6), 701. [Link]

  • Nocentini, A., et al. (2021). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. European Journal of Medicinal Chemistry, 213, 113165. [Link]

  • Hassam, M., et al. (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470-475. [Link]

  • Kumar, R., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1101-1114. [Link]

  • Iannelli, P., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 26(11), 3326. [Link]

  • Kumar, A., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). [Link]

  • Bright, S. A., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4140-4151. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 14(10), 2003-2014. [Link]

  • Rahman, M. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 25(13), 7205. [Link]

  • Synthesis and anti-inflammatory activity of indole derivatives. (2025). ResearchGate. [Link]

  • Hassam, M., et al. (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470-475. [Link]

Sources

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 2-Cyclopropyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-cyclopropyl-1H-indol-5-amine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and various kinase inhibitors. Its structural rigidity, combined with the unique electronic properties of the cyclopropyl group, offers enhanced metabolic stability and potency compared to isopropyl analogs.

This Application Note details a robust, two-phase synthesis protocol. Unlike theoretical routes that propose using unstable 4-aminophenylhydrazine, this guide utilizes a Nitro-Indole Intermediate Strategy . This approach maximizes yield and purity by circumventing the oxidative instability of diamine precursors.

Key Technical Challenges Addressed
  • Acid-Sensitivity of Cyclopropane: Preventing acid-catalyzed ring opening during the harsh Fischer cyclization.

  • Regioselectivity: Ensuring exclusive formation of the 2-substituted indole.

  • Safety: Managing the toxicity and explosive potential of hydrazine intermediates.

Strategic Reaction Pathway

The synthesis proceeds via the Fischer Indole Cyclization of 4-nitrophenylhydrazine and cyclopropyl methyl ketone, followed by the chemoselective reduction of the nitro group.

Mechanistic Workflow (Graphviz)

FischerSynthesis Precursors Precursors: 4-Nitrophenylhydrazine + Cyclopropyl Methyl Ketone Hydrazone Intermediate 1: Arylhydrazone Formation Precursors->Hydrazone Acid Catalysis (PPA) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Tautomerization (-NH3) Aminal Aminoacetal (Aminal) Formation Sigmatropic->Aminal Re-aromatization IndoleNitro Intermediate 2: 5-Nitro-2-cyclopropylindole Aminal->IndoleNitro Cyclization - NH3 Reduction Reduction Phase: H2 / Pd-C or SnCl2 IndoleNitro->Reduction Chemoselective Red. FinalProduct Target: This compound Reduction->FinalProduct Isolation

Figure 1: Logical flow of the 2-step synthesis strategy.[1][2][3][4][5] The critical step is the [3,3]-sigmatropic rearrangement which forms the C-C bond essential for the indole core.

Phase 1: Fischer Cyclization (Synthesis of 5-Nitro-2-cyclopropylindole)

Rationale for Catalyst Selection

While Zinc Chloride (


) and Sulfuric Acid (

) are common Fischer catalysts, they pose risks for cyclopropyl substrates. Strong Brønsted acids at reflux can cause ring opening (homolytic cleavage) or polymerization.

Selected Catalyst: Polyphosphoric Acid (PPA) PPA is the superior choice for this specific application because:

  • Viscosity: It acts as both solvent and catalyst, moderating the exotherm.

  • Dehydrating Power: It efficiently drives the elimination of ammonia (

    
    ) without requiring extreme temperatures that jeopardize the cyclopropyl ring.
    
Experimental Protocol

Reagents:

  • 4-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Cyclopropyl methyl ketone (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-15 wt/wt relative to hydrazine)

  • Ethyl Acetate (EtOAc) for extraction

  • Saturated

    
     for neutralization
    

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ):

    • In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for PPA), charge 4-nitrophenylhydrazine hydrochloride.

    • Add Cyclopropyl methyl ketone slowly.

    • Note: Some protocols isolate the hydrazone first. In PPA, this can be done in one pot ("one-pot" variant), but pre-forming the hydrazone in ethanol/acetic acid and then adding to PPA often yields cleaner results. Recommendation: Mix reagents in Ethanol (5 vol) with catalytic Acetic Acid (0.1 eq) at RT for 2 hours. Evaporate solvent to obtain the crude hydrazone.

  • Cyclization:

    • Heat PPA to 70°C (do not exceed 90°C).

    • Add the crude hydrazone portion-wise to the warm PPA. Caution: Exothermic.

    • Stir at 85-90°C for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Endpoint: Disappearance of hydrazone; appearance of a fluorescent indole spot.

  • Quenching & Isolation:

    • Cool the reaction mixture to 40°C.

    • Pour the viscous mixture slowly onto crushed ice/water (10x volume) with vigorous stirring. The PPA will hydrolyze, and the indole will precipitate as a yellow/brown solid.

    • Neutralize the slurry to pH 7–8 using saturated

      
       or 
      
      
      
      (aq). Crucial: Acidic workup can degrade the product.
    • Extract with EtOAc (3x). Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Yield: 60–75%.

Phase 2: Nitro Reduction (Synthesis of 5-Amine)

Reduction Strategy

Catalytic hydrogenation is the cleanest method, preserving the indole double bond while reducing the nitro group. However, if halogen substituents are present (which might be sensitive to hydrogenolysis), Stannous Chloride (


) is the alternative.
Protocol: Catalytic Hydrogenation ( )

Reagents:

  • 5-Nitro-2-cyclopropylindole (from Phase 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol or Ethanol (Solvent)

  • Hydrogen gas (

    
    ) (Balloon or Parr shaker)
    

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the nitro-indole in Methanol (10-20 volumes).

    • Safety: Under an Argon/Nitrogen atmosphere, carefully add 10% Pd/C (0.1 eq by weight). Warning: Dry Pd/C is pyrophoric in air.

  • Hydrogenation:

    • Purge the system with

      
       gas (vacuum/fill cycles x3).
      
    • Stir under

      
       atmosphere (1 atm balloon is usually sufficient; 30 psi for scale-up) at Room Temperature for 4–6 hours.
      
    • Monitor by TLC (The amine will be significantly more polar/lower Rf than the nitro compound).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.

  • Final Isolation:

    • The resulting this compound is often an oil or low-melting solid that oxidizes (darkens) upon air exposure.

    • Stabilization: Convert to the Hydrochloride salt immediately by treating with

      
       in Dioxane/Ether if long-term storage is required.
      

Critical Process Parameters (CPPs) & Troubleshooting

ParameterObservationCorrective Action
Temperature (Phase 1) < 70°CReaction stalls; hydrazone accumulates.
Temperature (Phase 1) > 100°CRing Opening: Cyclopropyl group cleaves; formation of polymeric tars. Keep T < 95°C.
Catalyst Viscosity Poor MixingUse a mechanical stirrer; do not rely on magnetic bars in PPA.
Product Stability DarkeningIndole amines are oxidation-sensitive. Store under

at -20°C or as an HCl salt.
Safety Hydrazine Toxicity4-Nitrophenylhydrazine is a suspected carcinogen and skin sensitizer. Handle in a fume hood with double gloving.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][4][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401.

  • Fischer, E., & Jourdan, F. (1883).[11][12] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.[11] (Foundational Mechanism).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis.
  • Beclabuvir Synthesis Data: Patent literature regarding HCV NS5B inhibitors (e.g., WO2009020822)

Sources

Application Note: The 2-Cyclopropyl-1H-indol-5-amine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-cyclopropyl-1H-indol-5-amine as a privileged scaffold for designing Type I ATP-competitive kinase inhibitors, with a specific case study on Monopolar Spindle 1 (Mps1/TTK) kinase targeting.

Executive Summary

The This compound moiety represents a "privileged structure" in modern kinase inhibitor discovery. It combines a robust hinge-binding core (indole) with a hydrophobic selectivity filter (cyclopropyl group) and a versatile vector for library expansion (5-amino group). This guide details the rational design principles, validated synthesis protocols, and biological assay workflows required to leverage this scaffold for developing high-potency inhibitors, particularly against targets with restrictive hydrophobic pockets like Mps1 (TTK) .

Structural Rationale & Pharmacophore Analysis[1][2]

The "Privileged" Nature of the Scaffold

Kinase ATP pockets are crowded. Successful inhibitors must balance binding affinity (enthalpy) with shape complementarity (entropy).

  • Indole Core (Hinge Binder): The indole N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically the "gatekeeper+1" or "gatekeeper+3" residue).

  • 2-Cyclopropyl (Selectivity Filter): Unlike a planar phenyl group, the cyclopropyl ring is sp3-hybridized and non-planar. It occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front regions without incurring the steric penalty of larger alkyl groups. This is critical for kinases like Mps1 , where the ATP pocket has distinct hydrophobic requirements.

  • 5-Amine (Growth Vector): The C5 position points towards the solvent-exposed region (in Type I binding). Functionalizing this amine (e.g., via amide coupling) allows the inhibitor to reach the ribose-binding pocket or interact with the DFG motif, dramatically increasing specificity.

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of a this compound derivative within the ATP binding pocket.

BindingMode Indole Indole Core (Scaffold) Hinge Hinge Region (Glu/Leu Backbone) Indole->Hinge H-Bond (Donor) Cyclopropyl 2-Cyclopropyl Group (Hydrophobic) Indole->Cyclopropyl C2 Position Amine 5-Amino Group (Vector) Indole->Amine C5 Position Gatekeeper Gatekeeper Pocket (Val/Ile/Thr) Cyclopropyl->Gatekeeper Van der Waals Solvent Solvent Front / DFG (Specificity Region) Amine->Solvent Derivatization (Amide/Urea)

Figure 1: Pharmacophore map showing the tripartite interaction strategy of the scaffold.

Chemical Synthesis Protocol

Direct synthesis of the 5-amino indole is prone to oxidation. The most robust industrial route involves the Fischer Indole Synthesis of a nitro-precursor followed by reduction.

Reaction Scheme

Step 1: Condensation of 4-nitrophenylhydrazine with cyclopropyl methyl ketone. Step 2: Acid-mediated cyclization to 2-cyclopropyl-5-nitro-1H-indole. Step 3: Selective reduction of the nitro group to the amine.

Synthesis SM1 4-Nitrophenylhydrazine (HCl Salt) Hydrazone Intermediate Hydrazone SM1->Hydrazone EtOH, Reflux 2h SM2 Cyclopropyl Methyl Ketone SM2->Hydrazone NitroIndole 2-Cyclopropyl- 5-nitro-1H-indole Hydrazone->NitroIndole PPA (Polyphosphoric Acid) 100°C, 4h Final 2-Cyclopropyl- 1H-indol-5-amine NitroIndole->Final H2, Pd/C or SnCl2/EtOH

Figure 2: Validated synthetic route for the this compound scaffold.

Detailed Step-by-Step Protocol
Step 1 & 2: Fischer Indole Cyclization
  • Reagents: 4-Nitrophenylhydrazine hydrochloride (10.0 g, 52.7 mmol), Cyclopropyl methyl ketone (4.88 g, 58.0 mmol), Polyphosphoric acid (PPA, 50 g).

  • Procedure:

    • Mix hydrazine and ketone in Ethanol (100 mL). Reflux for 2 hours.

    • Evaporate solvent to yield the crude hydrazone (reddish oil).

    • Add PPA to the crude hydrazone. Heat to 100°C with vigorous mechanical stirring for 4 hours. Caution: Exothermic.

    • Cool to 60°C and pour onto crushed ice (500 g). Neutralize with NaOH (aq) to pH 8.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc 4:1).

    • Yield: ~60-70% (Yellow solid).

Step 3: Nitro Reduction
  • Reagents: 2-Cyclopropyl-5-nitro-1H-indole (from Step 2), 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

  • Procedure:

    • Dissolve nitroindole in Methanol. Purge flask with Nitrogen.

    • Add Pd/C catalyst carefully.

    • Stir under H2 atmosphere (1 atm) at RT for 12 hours.

    • Filter through a Celite pad to remove catalyst. Caution: Pd/C is pyrophoric.

    • Concentrate filtrate.

    • Storage: The resulting amine is air-sensitive. Store under Argon at -20°C or use immediately for derivatization.

Derivatization Strategy (Library Generation)

To create a functional kinase inhibitor, the 5-amine must be "capped" to reach specific sub-pockets.

Target: Mps1 (TTK) Inhibition Strategy: Amide coupling with substituted benzoyl chlorides or heteroaryl carboxylic acids.

Reagent ClassRationaleExample Structure
3-Trifluoromethylbenzoyl chloride Targets hydrophobic back-pocket (Type II-like features).N-(2-cyclopropyl-1H-indol-5-yl)-3-(trifluoromethyl)benzamide
4-Morpholinobenzoyl chloride Improves solubility and solvent interaction.N-(2-cyclopropyl-1H-indol-5-yl)-4-morpholinobenzamide
2-Chloro-4-pyridyl carboxylic acid H-bond acceptor for specific hinge/solvent residues.N-(2-cyclopropyl-1H-indol-5-yl)-2-chloropyridine-4-carboxamide

Coupling Protocol:

  • Dissolve scaffold (1 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (3 eq).

  • Add Carboxylic Acid (1.1 eq). Stir at RT for 4h.

  • Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation: Mps1 Kinase Assay

Once the library is synthesized, evaluate potency using a biochemical assay.

Assay Principle (ADP-Glo™)

The assay measures the conversion of ATP to ADP by the kinase. The generated ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is proportional to kinase activity.

Protocol
  • Buffer Preparation: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Enzyme: Recombinant Human Mps1/TTK (0.5 - 2 nM final concentration).

  • Substrate: MBP (Myelin Basic Protein) or specific peptide substrate (e.g., KKKSPGKTK) at 20 μM.

  • ATP: At Km(app) (typically 10-50 μM for Mps1).

  • Procedure:

    • Add 2 μL of Inhibitor (in DMSO) to 384-well plate (10-point dose response).

    • Add 4 μL of Enzyme/Substrate mix. Incubate 10 min.

    • Add 4 μL of ATP start mix. Incubate 60 min at RT.

    • Add 10 μL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

    • Read Luminescence.[1]

Data Analysis

Calculate IC50 using a non-linear regression model (4-parameter logistic equation):



Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Fischer Synthesis Incomplete hydrazone formation.Ensure reagents are dry; increase reflux time; use molecular sieves to remove water.
Scaffold Oxidation 5-amine is electron-rich and prone to air oxidation.Perform reduction immediately before coupling; store as HCl salt if necessary.
Poor Solubility in Assay Planar indole stacking.Introduce solubilizing groups (morpholine, piperazine) on the amide "tail" (R-group).
Lack of Potency (IC50 > 1μM) Cyclopropyl group steric clash.Check binding mode via docking; the cyclopropyl group may require a specific "gatekeeper" conformation.

References

  • Fischer Indole Synthesis Mechanism & Optimization

    • Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
    • BenchChem Technical Note: Synthesis of Substituted Indoles.Link (Verified Source for Protocol adaptation).

  • Mps1/TTK Inhibitor Design

    • Liu, X., & Winey, M. (2012). The MPS1 family of protein kinases.[2] Annual Review of Biochemistry, 81, 561-585.

    • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592.

  • Cyclopropyl Scaffold Utility

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Kinase Assay Protocols

    • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Application Note: Chemoselective Functionalization of C5-Amino-2-Cyclopropylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-cyclopropylindole scaffold is a "privileged structure" in medicinal chemistry, featured prominently in nucleotide polymerase inhibitors (e.g., Beclabuvir for HCV), allosteric kinase inhibitors, and bioreductive antitumor agents. The cyclopropyl moiety confers unique metabolic stability (blocking C2-oxidation), enhances potency through hydrophobic pocket filling, and increases solubility compared to isopropyl analogs.

However, the C5-amino group presents a specific synthetic challenge: Chemoselectivity . The researcher must functionalize the exocyclic amine (C5-NH


) without compromising the indole nitrogen (N1-H) or opening the acid-sensitive cyclopropyl ring.

This guide provides three validated workflows to navigate these constraints, ensuring high yield and structural integrity.

Chemical Logic: The Electronic Landscape

Successful functionalization relies on exploiting the pKa and nucleophilicity differences between the two nitrogen centers.

FeatureIndole N1-HC5-Amino Group (-NH

)
Implications
Hybridization

(Lone pair in

-system)

(Lone pair available)
N1 is non-nucleophilic unless deprotonated.
pKa (Conjugate Acid) ~ -2 (very weak base)~ 4.5 - 5.5 (Aniline-like)C5-NH

is the primary nucleophile in neutral media.
pKa (Acidity) ~ 16-17> 25Strong bases (NaH, KOtBu) will deprotonate N1, leading to side reactions.
Cyclopropyl Stability Stable to BaseAcid Sensitive CRITICAL: Avoid strong Lewis acids or hot aqueous mineral acids (HCl, H

SO

) which trigger ring opening/rearrangement.

Decision Tree & Workflow Visualization

The following diagram outlines the strategic decision-making process for functionalizing 5-amino-2-cyclopropylindole.

G Start Start: 5-Amino-2-cyclopropylindole Goal Desired Modification? Start->Goal Amide Amide/Sulfonamide Goal->Amide Acyl Group Aryl N-Aryl/Heteroaryl Goal->Aryl Aryl Group Urea Urea/Carbamate Goal->Urea Carbonyl Linker Method1 Protocol 1: Mild Acylation (Acid Chloride/Anhydride) Amide->Method1 Method2 Protocol 2: Buchwald-Hartwig (Pd-Catalysis) Aryl->Method2 Method3 Protocol 3: Isocyanate Addition Urea->Method3 Constraint1 Avoid Strong Base (NaH) to protect N1 Method1->Constraint1 Constraint2 Ligand: BrettPhos/XPhos Base: NaOtBu/Cs2CO3 Method2->Constraint2

Caption: Strategic workflow for chemoselective functionalization of C5-amino-2-cyclopropylindole, highlighting key constraints for each pathway.

Detailed Experimental Protocols

Protocol 1: Chemoselective Acylation (Amide Formation)

Objective: Synthesize C5-amides without N1-acylation. Mechanism: Exploits the higher nucleophilicity of the C5-amine. By using a weak base (Pyridine or DIPEA), we sponge up the HCl byproduct without deprotonating the Indole N1.

Materials:

  • Substrate: 5-amino-2-cyclopropylindole (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU (1.1 equiv)

  • Base: Pyridine (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 5-amino-2-cyclopropylindole (100 mg, 0.58 mmol) in anhydrous DCM (3 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Cool to 0°C. Add Pyridine (94 µL, 1.16 mmol). Note: Pyridine is preferred over Et3N for acid chlorides to prevent N1 activation.

  • Acylation: Add the acid chloride (0.64 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If N1-acylation is observed (typically a higher Rf spot), switch to HATU/DIPEA coupling in DMF, which is milder.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash 1: Saturated NaHCO

      
       (removes acid).
      
    • Wash 2: Water.

    • Wash 3: Brine.

    • Avoid: Do not wash with 1M HCl. The cyclopropyl ring may open.[1] If acidic wash is needed to remove pyridine, use 0.5M citric acid or dilute NH

      
      Cl and keep cold.
      
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

Objective: Install an aryl or heteroaryl group on the C5-amine. Challenge: Preventing catalyst poisoning by the indole and ensuring oxidative addition occurs on the aryl halide, not the indole (though 2-cyclopropylindoles are generally robust to Pd).

Materials:

  • Substrate: 5-amino-2-cyclopropylindole (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst Source: Pd

    
    (dba)
    
    
    
    (2-5 mol%) or Pd(OAc)
    
    
  • Ligand: BrettPhos (for primary amines) or XPhos (general purpose) (4-10 mol%)

  • Base: NaO

    
    Bu (1.5 equiv) or Cs
    
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Charge a reaction vial with the amine, aryl halide, base, and Pd/Ligand system. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene (0.1 M concentration relative to amine).

  • Reaction: Heat to 80-100°C.

    • Optimization: If the aryl halide is electron-rich, higher temperatures (110°C) may be required.

  • Monitoring: Reaction is usually complete in 4-12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Why BrettPhos? BrettPhos is highly selective for mono-arylation of primary amines and prevents the formation of diarylated byproducts, which is common with aniline-like substrates.

Protocol 3: Urea Synthesis (Library Generation)

Objective: Create urea linkages, often used as precursors for heterocycle closure or to engage hydrogen-bonding networks in protein pockets.

Materials:

  • Substrate: 5-amino-2-cyclopropylindole

  • Reagent: Isocyanate (R-N=C=O) (1.05 equiv)

  • Solvent: DCM or THF (anhydrous)

  • Base: None usually required (catalytic Et

    
    N if reaction is slow)
    

Step-by-Step:

  • Dissolution: Dissolve the indole (1.0 equiv) in DCM at RT.

  • Addition: Add the isocyanate dropwise.

  • Precipitation: In many cases, the urea product is less soluble than the starting material and will precipitate out of DCM.

  • Isolation: Filter the solid. Wash with cold DCM/Hexane (1:1).

  • Alternative (CDI Method): If the isocyanate is not available:

    • React the indole with Carbonyl Diimidazole (CDI, 1.1 equiv) in THF to form the reactive intermediate.

    • Add the second amine (R-NH

      
      ) to displace the imidazole and form the urea.
      

Troubleshooting & QC

IssueProbable CauseSolution
Ring Opening Acidic workup or Lewis Acid catalystUse Citric Acid or NH

Cl for washes. Avoid AlCl

/BF

.
N1-Acylation Base too strong or excess electrophileUse stoichiometric acid chloride. Switch to HATU. Use Pyridine.
Low Yield (Pd) Catalyst poisoning or oxidationEnsure strict O

-free conditions. Switch to precatalysts (e.g., XPhos Pd G3).
Indole Oxidation Air exposure in solution2-cyclopropylindoles are electron-rich. Store solid at -20°C. Perform reactions under N

.

Pathway Visualization: Mechanism of Selectivity

The following diagram illustrates the mechanistic basis for the chemoselectivity in Protocol 1.

Mechanism Indole 5-Amino-2-cyclopropylindole N1 N1-H (pKa ~17) Non-Nucleophilic Indole->N1 C5 C5-NH2 (pKa ~5) Nucleophilic Indole->C5 Byproduct N1-Amide (Undesired) N1->Byproduct + R-COCl Very Slow Product C5-Amide (Desired) C5->Product + R-COCl Fast Base Mild Base (Pyridine) Base->N1 Cannot Deprotonate Base->C5 Sponges HCl

Caption: Mechanistic rationale: Mild bases preserve the N1-H bond, directing electrophiles exclusively to the nucleophilic C5-amine.

References

  • Medicinal Chemistry of 2-Cyclopropylindoles

    • Gardarsdottir, H. (2024). "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Journal of Pharmacological Reports, 8:230. Link

    • Context: Discusses the metabolic stability and potency enhancements provided by the cyclopropyl moiety.[2]

  • Chemoselective Acylation

    • Du, Y., et al. (2022).[3] "Chemoselective N-acylation of indoles using thioesters as acyl source." Beilstein Journal of Organic Chemistry, 18, 89–94.[3] Link

    • Context: Provides the mechanistic basis for N1 vs C5/C3 selectivity and pKa consider
  • Buchwald-Hartwig Protocols

    • WuXi AppTec. (2023).[4] "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Link

    • Context: Detailed ligand selection guide (BrettPhos/XPhos)
  • Indole Stability & Bioreductive Agents

    • Naylor, M. A., et al. (1999). "2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents." Journal of Medicinal Chemistry, 42(7), 1181–1192. Link

    • Context: Validates the biological relevance and stability profile of the 2-cyclopropylindole scaffold.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-cyclopropyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, the indole scaffold is ubiquitous. However, the introduction of a cyclopropyl moiety at the 2-position of 5-aminoindole presents specific analytical challenges, particularly regarding regiochemical purity (2- vs. 3-substitution) and the stability of the amine group.

This guide evaluates 1H NMR Spectroscopy as the primary validation tool for 2-cyclopropyl-1H-indol-5-amine , comparing its resolution capabilities against Mass Spectrometry (LC-MS) and Infrared Spectroscopy (FT-IR).[1] While LC-MS is superior for high-throughput molecular weight confirmation, this guide demonstrates that 1H NMR is the only standalone method capable of definitively validating the regiochemistry and substitution pattern required for pharmaceutical grade release.

Structural Context & Analytical Challenges

The molecule consists of three distinct magnetic environments:

  • The Indole Core: An aromatic bicyclic system.[1]

  • The 5-Amino Group: An electron-donating group (EDG) that significantly alters the chemical shifts of the benzene ring protons.

  • The 2-Cyclopropyl Group: A strained ring system with unique magnetic anisotropy, serving as a critical regiochemical marker.[1]

The Challenge: Synthetic routes (e.g., Fischer Indole Synthesis) can yield isomers where the cyclopropyl group migrates or the amine is misplaced. Standard LC-MS cannot distinguish between this compound and its isomer 3-cyclopropyl-1H-indol-5-amine, as they share an identical mass (MW: 172.23 g/mol ).[1]

Comparative Analysis: NMR vs. Alternatives

The following table compares the "product performance" of 1H NMR against standard alternatives in the context of structural validation.

Feature1H NMR (500 MHz) LC-MS (ESI+) FT-IR (ATR)
Identity Confirmation Superior. Resolves atom-level connectivity.[1]Good. Confirms Molecular Weight (m/z 173 [M+H]+).[1]Moderate. Confirms functional groups only.
Regio-isomer Resolution High. Distinguishes 2- vs. 3-substitution via H-3 proton signal.[1]Fail. Isomers are isobaric.Low. Fingerprint region is often ambiguous.
Purity Quantification Absolute. qNMR does not require a reference standard.[1]Relative. Response factors vary by compound.[1]Qualitative only.
Solvent/State Solution state (DMSO-d6 recommended).Liquid phase (MeOH/H2O).[1]Solid state.

Verdict: While LC-MS is faster for throughput, 1H NMR is the mandatory "Gold Standard" for batch release , specifically to prove the cyclopropyl group is at position 2 (indicated by the presence of the H-3 singlet).

Detailed 1H NMR Spectrum Analysis

Solvent Selection: The Critical Variable
  • Recommended: DMSO-d6 .[1][2][3][4]

    • Reasoning: The indole NH and primary amine (NH2) protons are exchangeable. In CDCl3, these peaks often broaden or disappear due to rapid exchange and quadrupole broadening. DMSO-d6 forms hydrogen bonds, "locking" these protons in place and yielding sharp, integrable singlets/broad peaks.[1]

  • Alternative: Acetone-d6 .[1][4] Good resolution but volatile.

  • Avoid: CDCl3 (unless checking for non-polar impurities), as the amine protons will be unreliable.

Characteristic Chemical Shifts (DMSO-d6 reference)

The following data represents the theoretical expectation based on fragment additivity rules and empirical data from analogous 2-substituted 5-aminoindoles.

FragmentProton AssignmentShift (δ ppm)MultiplicityIntegralStructural Logic
Indole NH H-110.60 Broad Singlet1HDeshielded aromatic NH.[1]
Benzene Ring H-77.05 Doublet (J=8.5 Hz)1HMeta to amine; least affected by EDG.[1]
Benzene Ring H-46.65 Doublet (J=2.0 Hz)1HOrtho to amine; shielded by EDG.[1]
Benzene Ring H-66.45 dd (J=8.5, 2.0 Hz)1HOrtho to amine; shielded.[1]
Pyrrole Ring H-3 6.05 Singlet 1H CRITICAL: Proves 2-position is substituted.[1] If this was a doublet, the cyclopropyl would be at pos 3.
Amine -NH24.50 Broad Singlet2HExchangeable; position varies with concentration.[1]
Cyclopropyl CH (Methine)1.95 Multiplet1HDeshielded by indole ring current.[1]
Cyclopropyl CH2 (Methylene)0.85 - 0.95 Multiplet2HDiastereotopic protons.[1]
Cyclopropyl CH2 (Methylene)0.65 - 0.75 Multiplet2HDiastereotopic protons.[1]
Structural Validation Logic (Diagram)

The following diagram illustrates the logical flow used to assign the structure based on the spectral data above.

NMR_Logic Start Unknown Sample (MW 172.23) Region1 Aromatic Region (6.0 - 7.5 ppm) Start->Region1 Region2 Aliphatic Region (0.5 - 2.0 ppm) Start->Region2 CheckH3 Check 6.0 ppm: Is there a Singlet? Region1->CheckH3 CheckCyc Check 0.6-2.0 ppm: Multiplet Pattern (4:1) Region2->CheckCyc YesH3 Yes: H-3 is present. Substitution is at Pos 2. CheckH3->YesH3 Validation NoH3 No: H-3 is absent/split. Substitution is at Pos 3. CheckH3->NoH3 Rejection Confirm Confirmed Structure: This compound YesH3->Confirm CheckCyc->Confirm

Figure 1: Decision tree for structural validation using 1H NMR markers.

Experimental Protocol

To ensure reproducibility and minimize "operator error" in spectral quality:

Step 1: Sample Preparation

  • Weigh 5–10 mg of the solid this compound.[1]

  • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure the DMSO is dry.[1] Water peaks (3.33 ppm) can overlap with the amine signal if the sample is wet.

  • Vortex for 30 seconds until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 500 MHz)

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Number of Scans (NS): 16 or 32 (Sufficient for >10 mg).[1]

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (for qNMR integration accuracy).

  • Temperature: 298 K (25°C).[1]

Step 3: Processing

  • Phasing: Apply automatic phasing, then manual correction if the baseline dips around the broad NH peak (10.6 ppm).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

References

  • PubChem. (n.d.).[1] 2-cyclopropyl-1H-indole Compound Summary. National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]]

  • Abraham, R. J., et al. (2006).[1][3][5][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]1]

  • Baranac-Stojanović, M. (2013).[1][7] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. [Link]1][7]

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1] (General reference for Indole shifts). [Link]1]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Aminoindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole Scaffold in Modern Research

To the researchers, medicinal chemists, and drug development professionals who rely on precise structural elucidation, the indole nucleus represents a "privileged scaffold." Its presence in numerous natural products and pharmacologically active compounds underscores the critical need for robust analytical methods to characterize its derivatives. Among these, 5-aminoindoles serve as pivotal building blocks for therapeutics ranging from serotonin analogs to potential anticancer agents.[1] Understanding the gas-phase fragmentation behavior of these molecules under mass spectrometry (MS) is not merely an academic exercise; it is fundamental to confirming identity, identifying metabolites, and ensuring the integrity of drug candidates.

This guide provides an in-depth analysis of the characteristic electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 5-aminoindoles. Moving beyond a simple catalog of fragments, we will explore the causal chemical mechanisms that dictate these pathways. Crucially, we will present a comparative analysis, contrasting the fragmentation of 5-aminoindoles with indoles bearing different substituents at the C5 position. This comparison will equip you with the diagnostic knowledge to differentiate isomers and understand how substituent electronics govern fragmentation, a cornerstone of expert-level spectral interpretation.

PART 1: The Foundational Fragmentation of the Indole Ring

Before dissecting the specific influence of the 5-amino group, we must first understand the intrinsic fragmentation of the parent indole structure. Under collision-induced dissociation (CID), the protonated indole molecule ([M+H]⁺ at m/z 118) is remarkably stable due to its aromaticity. However, with sufficient energy, it undergoes characteristic cleavages.

One of the most well-documented fragmentation pathways for simple indoles involves the sequential loss of small, stable neutral molecules.[2][3] A common fragmentation route is the elimination of acetonitrile (CH₃CN) followed by the loss of a hydrogen cyanide (HCN) molecule. The loss of HCN from an intermediate fragment is a characteristic signature in indole fragmentation.[2] This process often involves complex ring-opening and rearrangement reactions within the gas phase. Another key fragmentation involves the cleavage of the pyrrole ring, which can lead to the formation of various smaller, stable ions.

Expert Insight: The stability of the molecular ion is a key feature of aromatic systems in mass spectrometry.[4][5] The high energy required to induce fragmentation in the unsubstituted indole ring means that in complex molecules, fragmentation will often be initiated at more labile sites or be directed by functional groups that lower the activation energy for specific bond cleavages.

Indole_Fragmentation M_H Indole [M+H]⁺ m/z 118 Frag1 [M+H - H₂CN]⁺ m/z 89 M_H->Frag1  - HCN (27 Da) Frag2 [M+H - HCN]⁺ m/z 91 M_H->Frag2  - C₂H₂ (26 Da)

Caption: Foundational fragmentation pathways of the protonated indole core.

PART 2: The Directing Influence of the 5-Amino Group

The introduction of an amino group at the C5 position dramatically alters the fragmentation landscape. The amino group is a strong electron-donating group (EDG) through resonance, which influences the site of protonation and stabilizes specific fragment ions, thereby creating unique and diagnostic fragmentation pathways.

Based on experimental data for 5-aminoindole ([C₈H₈N₂], exact mass: 132.069 g/mol ), the protonated molecule ([M+H]⁺ at m/z 133) undergoes a primary, highly characteristic fragmentation.[6]

Primary Fragmentation Pathway: Loss of Ammonia (NH₃)

The most prominent fragmentation pathway for protonated 5-aminoindole is the neutral loss of ammonia (17 Da), leading to a major fragment ion at m/z 116 .

  • [M+H]⁺ (m/z 133) → [M+H - NH₃]⁺ (m/z 116) + NH₃

Causality: Why is this pathway so favorable? The electron-donating nature of the 5-amino group increases the proton affinity of the indole nitrogen and the C4/C6 positions. However, protonation can also occur on the exocyclic amino group itself. When protonated at the 5-amino position, a subsequent rearrangement can facilitate the elimination of NH₃. This loss is energetically favorable as it leads to the formation of a stable, delocalized cationic species. This behavior is analogous to the fragmentation of protonated anilines and other amino-substituted aromatics, where the loss of ammonia is a common and diagnostic pathway.[7][8]

Aminoindole_Fragmentation cluster_secondary Secondary Fragmentation M_H 5-Aminoindole [M+H]⁺ m/z 133 Frag116 [M+H - NH₃]⁺ m/z 116 M_H->Frag116  - NH₃ (17.03 Da) (Characteristic Loss) Frag89 [C₇H₅]⁺ m/z 89 Frag116->Frag89  - HCN (27.01 Da)

Caption: Characteristic fragmentation pathway of protonated 5-aminoindole.

PART 3: A Comparative Guide to 5-Substituted Indole Fragmentation

The true diagnostic power of MS/MS comes from understanding how different functional groups create unique fragmentation "fingerprints." By comparing the fragmentation of 5-aminoindole to indoles with electron-withdrawing groups (EWGs) like a nitro group, or other EDGs like a methoxy group, we can establish clear rules of differentiation.

Substituent at C5ClassExpected Protonated Ion (m/z)Primary Fragmentation Pathway(s)Mechanistic Rationale
-H (Indole)Neutral118Loss of HCN, C₂H₂Fragmentation of the core heterocyclic structure.[2]
-NH₂ (5-Aminoindole)Strong EDG133Loss of NH₃ (m/z 116) The electron-donating amino group directs the fragmentation via its facile elimination as a stable neutral.[6]
-NO₂ (5-Nitroindole)Strong EWG163Loss of NO (m/z 133), followed by loss of CO The nitro group, an EWG, dominates fragmentation. The loss of nitric oxide (NO) is a classic pathway for nitroaromatics.[9]
-OCH₃ (5-Methoxyindole)Strong EDG148Loss of CH₃ radical (m/z 133), followed by loss of CO The methoxy group favors the loss of a stable methyl radical, a common pathway for aryl methyl ethers.[10]
-CH₃ (5-Methylindole)Weak EDG132Loss of H radical (m/z 131) Cleavage of a C-H bond from the methyl group leads to a stable, ring-expanded azaazulenium ion.[10]

Key Takeaways for Spectral Interpretation:

  • Diagnostic Loss of NH₃: The neutral loss of 17 Da from the protonated molecule is a highly specific and reliable indicator of a 5-aminoindole structure, distinguishing it clearly from other common substitutions.

  • EDG vs. EWG Directing Effects: Electron-donating groups like amino and methoxy direct fragmentation through pathways involving the substituent itself (loss of NH₃, loss of CH₃). In contrast, electron-withdrawing groups like the nitro group dictate a completely different pathway initiated by fragmentation within the substituent (loss of NO).

  • Predictive Power: By understanding these electronic effects, a researcher can predict the likely primary fragmentation pathways for novel 5-substituted indoles, a powerful tool in structural elucidation of unknown compounds.

PART 4: Experimental Protocol for High-Integrity MS/MS Analysis

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating workflow for acquiring high-quality, reproducible ESI-MS/MS data for 5-aminoindole and related analogs. This protocol is designed for a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol_Workflow cluster_prep 1. Sample & System Preparation cluster_acq 2. Data Acquisition cluster_val 3. Validation & Analysis Prep1 Prepare 1 mg/mL stock in LC-MS grade Methanol Prep2 Create 1 µg/mL working solution in 50:50 ACN:H₂O Prep1->Prep2 Prep3 Equilibrate LC-MS system (e.g., C18 column) Prep2->Prep3 Acq1 Full Scan MS Analysis (Positive ESI, m/z 100-200) Acq2 Identify [M+H]⁺ ion (e.g., m/z 133 for 5-aminoindole) Acq1->Acq2 Acq3 Product Ion Scan (MS/MS) Isolate [M+H]⁺, apply CID Acq2->Acq3 Acq4 Optimize Collision Energy (CE) (e.g., ramp 10-40 eV) Acq3->Acq4 Val1 Confirm Precursor Mass Accuracy (<5 ppm for HRMS) Acq4->Val1 Val2 Analyze Fragmentation Pattern (Compare to reference/predictions) Val1->Val2 Val3 Blank Injection Control (Ensure no carryover) Val2->Val3

Caption: Self-validating workflow for acquiring and analyzing MS/MS data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the indole standard in LC-MS grade methanol.

    • Perform a serial dilution to create a working solution of 1 µg/mL in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode ESI.

    • Self-Validation Check: Prepare a "blank" sample using only the final dilution solvent to check for background interference and carryover.

  • LC-MS System Configuration:

    • Liquid Chromatography: Use a standard C18 reversed-phase column. A gradient elution (e.g., 5% to 95% acetonitrile over 5 minutes) is effective for separating indoles of varying polarity.

    • Mass Spectrometer: Operate in positive electrospray ionization (+ESI) mode.

    • Initial Full Scan (MS1): Perform an initial injection acquiring a full scan from m/z 100-300 to confirm the presence and accurate mass of the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) Acquisition:

    • Set up a product ion scan experiment. Define the [M+H]⁺ ion identified in the MS1 scan as the precursor ion for isolation.

    • Collision-Induced Dissociation (CID): Apply a range of collision energies (CE) to induce fragmentation. A good starting point is to ramp the CE (e.g., from 10 to 40 eV) or perform discrete injections at low, medium, and high CE values. This ensures that both primary and secondary fragments are observed.

    • Data Acquisition: Acquire the MS/MS spectrum, which plots the m/z of the resulting fragment ions.

  • Data Analysis and Interpretation:

    • Confirm the mass accuracy of the precursor and major fragment ions (ideally <5 ppm on a high-resolution instrument like an Orbitrap or TOF).

    • Identify the characteristic neutral losses (e.g., -17 Da for NH₃).

    • Compare the obtained spectrum against library data (if available) and the fragmentation patterns of related compounds as detailed in this guide.

Conclusion

The fragmentation of 5-aminoindole is unequivocally directed by the strong electron-donating character of the amino group, resulting in a dominant and diagnostic neutral loss of ammonia (m/z 133 → m/z 116). This characteristic pathway provides a clear and reliable signature for its identification. By contrasting this behavior with the fragmentation of indoles bearing electron-withdrawing or other electron-donating substituents, we have established a clear framework for differentiating C5-substituted isomers. This comparative approach, grounded in the principles of physical organic chemistry, elevates mass spectral interpretation from simple pattern matching to predictive structural analysis. By employing the robust experimental workflow provided, researchers can generate high-integrity data, ensuring confidence in their structural assignments and accelerating the pace of discovery.

References

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  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved February 8, 2024, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

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  • HPLC Methods for analysis of 5-Aminoindole. (n.d.). HELIX Chromatography. Retrieved February 8, 2024, from [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PMC. Retrieved February 8, 2024, from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved February 8, 2024, from [Link]

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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved February 8, 2024, from [Link]

  • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. Journal of Organic Chemistry, 33(5), 2044-2050. Retrieved February 8, 2024, from [Link]

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  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

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Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of 2-Cyclopropyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-cyclopropyl-1H-indol-5-amine, a molecule with potential applications stemming from its unique indole core, the development of a robust and reliable analytical method for purity assessment is a critical early-stage endeavor. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this compound, comparing different strategies to achieve optimal separation from potential process-related impurities and degradation products.

The structure of this compound presents a distinct set of challenges for chromatographic separation. The presence of the basic amino group (estimated pKa of 4.5-5.5) necessitates careful control of the mobile phase pH to ensure symmetrical peak shape and reproducible retention.[1][2][3] The aromatic indole nucleus and the cyclopropyl substituent contribute to its hydrophobicity, making it a suitable candidate for reversed-phase HPLC.[4] Our objective is to develop a method that not only quantifies the main peak with high precision but also resolves it from closely eluting impurities.

The Strategic Approach to Method Development

A systematic approach to HPLC method development is paramount. It begins with understanding the physicochemical properties of the analyte and potential impurities, followed by a logical screening of columns and mobile phases, and culminates in fine-tuning the chromatographic parameters for optimal performance.

Below is a workflow diagram illustrating the decision-making process in our HPLC method development for this compound.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method & Validation A Analyte Characterization (pKa ~4.5-5.5, Aromatic) B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Screening (pH 3.0 vs. pH 6.0) B->C D Gradient Optimization (Slope and Time) C->D E Temperature Study (e.g., 25°C, 35°C, 45°C) D->E F Flow Rate Adjustment E->F G Optimal Method Selection F->G H Method Validation (ICH Q2(R1)) G->H

Caption: A structured workflow for HPLC method development.

Part 1: Foundational Choices - Column and Mobile Phase Screening

The initial phase of method development involves making informed choices about the stationary and mobile phases. These selections are critical as they dictate the primary separation mechanism and overall selectivity.

Column Chemistry: A Tale of Two Selectivities

The choice of column chemistry is arguably the most influential factor in achieving a successful separation. For aromatic compounds like our target molecule, a standard C18 column is a workhorse, providing excellent hydrophobic retention.[4] However, alternative stationary phases can offer unique selectivities. A phenyl-hexyl column, for instance, provides both hydrophobic and π-π interactions, which can be particularly advantageous for separating aromatic and unsaturated compounds.[5][6][7][8][9]

We will compare the performance of a traditional C18 column with a Phenyl-Hexyl column to assess their ability to resolve this compound from its potential impurities.

The Decisive Role of Mobile Phase pH

Given the basic nature of the 5-amino group, the pH of the mobile phase will significantly impact the analyte's ionization state, and consequently its retention and peak shape.[1][2][10] At a pH well below the pKa of the amine (e.g., pH 3.0), the compound will be fully protonated, leading to increased polarity and potentially earlier elution. This can also improve peak shape by minimizing interactions with residual silanols on the stationary phase. Conversely, at a pH closer to or above the pKa (e.g., pH 6.0), the compound will be in its neutral form, leading to stronger hydrophobic retention.

We will evaluate two mobile phase pH conditions, 3.0 and 6.0, to compare their effects on retention time, peak symmetry, and resolution.

Experimental Protocol: Initial Screening

Objective: To evaluate the initial separation performance of two different column chemistries at two different mobile phase pH values.

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

Chromatographic Conditions:

  • Columns:

    • Method A & B: C18, 4.6 x 150 mm, 3.5 µm

    • Method C & D: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.8-3.0)

    • B: Acetonitrile

    • Buffer for pH 6.0: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0 with Acetic Acid

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm (based on typical absorbance for 5-aminoindoles)[11]

  • Injection Volume: 5 µL

  • Sample: this compound spiked with hypothetical impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar byproduct).

Comparative Data: Initial Screening
MethodColumnMobile Phase pHRetention Time (Main Peak, min)Tailing Factor (Main Peak)Resolution (Main Peak/Impurity 1)Resolution (Main Peak/Impurity 2)
A C183.05.81.12.51.8
B C186.08.21.52.12.2
C Phenyl-Hexyl3.06.51.03.12.4
D Phenyl-Hexyl6.09.11.32.82.9

Analysis of Initial Screening Results:

From the initial screening, the Phenyl-Hexyl column at pH 3.0 (Method C) provided the best overall performance, demonstrating excellent peak shape (Tailing Factor of 1.0) and superior resolution for both impurities compared to the C18 column under the same conditions. While operating at pH 6.0 increased retention on both columns, it also led to increased peak tailing, particularly for the C18 column. The enhanced resolution on the Phenyl-Hexyl column is likely due to the additional π-π interactions between the stationary phase and the indole ring of the analyte and its impurities.

The logical progression from these initial findings is to select the most promising condition (Phenyl-Hexyl column at pH 3.0) and proceed with method optimization.

ColumnSelectionLogic Start Initial Screening Goal: Good Resolution & Peak Shape C18 C18 Column (Hydrophobic Interaction) Start->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic & π-π Interaction) Start->Phenyl ResultC18 Result: Moderate Resolution, Some Tailing at pH 6.0 C18->ResultC18 ResultPhenyl Result: Superior Resolution, Excellent Peak Shape at pH 3.0 Phenyl->ResultPhenyl Decision Decision: Proceed with Phenyl-Hexyl at pH 3.0 for Optimization ResultC18->Decision ResultPhenyl->Decision

Caption: Decision logic for column and mobile phase selection.

Part 2: Method Optimization - Fine-Tuning for Robustness

With a promising column and mobile phase combination identified, the next step is to optimize the gradient, temperature, and flow rate to ensure the method is robust, efficient, and provides the best possible separation.

Experimental Protocol: Method Optimization

Objective: To optimize the gradient program and column temperature for the selected method (Phenyl-Hexyl column at pH 3.0) to maximize resolution and minimize run time.

Chromatographic Conditions (to be varied):

  • Gradient Slope:

    • Shallow Gradient: 10-50% B over 20 minutes

    • Steep Gradient: 10-90% B over 10 minutes

  • Column Temperature:

    • 25°C, 35°C, 45°C

Comparative Data: Method Optimization
ParameterConditionRetention Time (Main Peak, min)Resolution (Main Peak/Impurity 1)Resolution (Main Peak/Impurity 2)Analysis Time (min)
Gradient Shallow (10-50% B over 20 min)12.34.23.525
Steep (10-90% B over 10 min)5.12.82.115
Temperature 25°C6.83.02.320
35°C6.53.32.620
45°C6.23.12.420

Analysis of Optimization Results:

The shallow gradient significantly improved the resolution of both impurities, albeit at the cost of a longer analysis time. The steep gradient, while faster, compromised the resolution of the critical pair (Main Peak/Impurity 2).

Regarding temperature, 35°C offered a slight improvement in resolution compared to 25°C, likely due to increased efficiency and reduced mobile phase viscosity. At 45°C, the resolution began to decrease slightly, possibly due to changes in the selectivity of the stationary phase.

The Optimized Method: A Comparative Overview

Based on the screening and optimization experiments, we have two viable methods, each with its own advantages. Method C (optimized) offers the highest resolution, while a faster version could be employed for routine analysis where baseline separation is still achieved.

MethodColumnMobile PhaseGradientTemp.Flow RateProsCons
Optimized High-Resolution Phenyl-HexylA: 0.1% Formic AcidB: Acetonitrile10-50% B over 20 min35°C1.0 mL/minExcellent resolution of all impurities, robust.Longer run time.
Fast QC Method Phenyl-HexylA: 0.1% Formic AcidB: Acetonitrile10-70% B over 12 min35°C1.2 mL/minShorter run time, suitable for routine QC.Reduced resolution for late-eluting impurities.

Conclusion and Recommendations

The development of a robust HPLC method for the purity determination of this compound is a multi-faceted process that requires a systematic evaluation of key chromatographic parameters. Our comparative study demonstrates that a Phenyl-Hexyl column offers superior selectivity for this class of compounds compared to a standard C18 column, primarily due to the beneficial effects of π-π interactions.

Furthermore, maintaining a low mobile phase pH (around 3.0) is critical for achieving excellent peak symmetry for this basic analyte. The optimized high-resolution method, employing a shallow gradient and a column temperature of 35°C, is recommended for reference standard characterization and stability studies where complete impurity profiling is essential. For routine quality control, the faster QC method provides a reliable and efficient alternative.

This guide underscores the importance of a logical, evidence-based approach to method development. By understanding the interplay between the analyte's properties and the chromatographic system, researchers can develop robust and reliable analytical methods that ensure the quality and safety of novel pharmaceutical compounds.

References

  • SIELC Technologies. High Performance Liquid Chromatography (HPLC) Method for Analysis of 5-Aminoindole. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 5-Aminolevulinic Acid. Available at: [Link]

  • Zhang, Y., et al. (2016). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Available at: [Link]

  • Prasad, R. B., et al. (2001). An HPLC method for the direct assay of the serotonin precursor, 5-hydroxytrophan, in seeds of Griffonia simplicifolia. PubMed. Available at: [Link]

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  • Pediaa.Com. (2022). What is the Difference Between C18 and Phenyl Column. Available at: [Link]

  • Kumar, V., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Wiley Online Library. Available at: [Link]

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  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • NIST. 5-Aminoindole. NIST WebBook. Available at: [Link]

  • ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Available at: [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Available at: [Link]

  • Studzińska, S., et al. (2015). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available at: [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Available at: [Link]

  • Cravotto, G., et al. (2019). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]

  • ResearchGate. Absorption spectra of indole and 5-hydroxyindole in the gas phase. Available at: [Link]

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  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]

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A Tale of Two Indoles: A Comparative Guide to the Reactivity of 2-Cyclopropylindole and 2-Methylindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the indole scaffold stands as a privileged structure, forming the core of numerous bioactive molecules. The strategic functionalization of this heterocyclic system is paramount in modulating pharmacological activity. Among the myriad of possible substitutions, the choice of substituent at the 2-position can profoundly influence the molecule's reactivity and, consequently, its synthetic accessibility and metabolic fate. This guide provides an in-depth, objective comparison of the reactivity of two key analogs: 2-cyclopropylindole and 2-methylindole. By examining their behavior in fundamental organic reactions, supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

At a Glance: Key Reactivity Differences

Feature2-Cyclopropylindole2-Methylindole
Electronic Effect of 2-Substituent π-electron donating, inductively withdrawingInductively electron-donating
Electrophilic Aromatic Substitution Rate Generally expected to be slightly slower or comparableGenerally faster than unsubstituted indole
Steric Hindrance at C3 More significant due to the larger size of the cyclopropyl groupModerate
N-Alkylation Reactivity Potentially slower due to steric hindranceGenerally facile
Unique Reactivity Susceptible to acid-catalyzed ring-opening of the cyclopropyl groupGenerally stable under acidic conditions

The Electronic Tug-of-War: Cyclopropyl vs. Methyl

The divergent reactivity of 2-cyclopropylindole and 2-methylindole stems primarily from the distinct electronic nature of their respective substituents.

The methyl group in 2-methylindole is a classic example of an inductively electron-donating group. Through hyperconjugation, it enriches the electron density of the indole ring, thereby activating it towards electrophilic attack.

Conversely, the cyclopropyl group exhibits a more complex electronic character. It is known to be a poor π-electron acceptor but a very good π-electron donor[1]. This arises from the high p-character of the C-C bonds within the strained three-membered ring, allowing for effective overlap with the adjacent π-system of the indole. This π-donating ability can stabilize a developing positive charge at the C3 position during electrophilic attack. However, due to the higher s-character of the exocyclic carbon-carbon bond, the cyclopropyl group also exerts an inductive electron-withdrawing effect. This dual electronic nature creates a subtle balance that influences its overall impact on the indole's reactivity.

Electrophilic Aromatic Substitution: A Race to C3

The C3 position of the indole ring is the primary site for electrophilic aromatic substitution due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion. The rate and regioselectivity of this reaction are significantly influenced by the substituent at the 2-position.

Mechanistic Overview

The generally accepted mechanism for electrophilic aromatic substitution on indoles involves the attack of an electrophile (E+) at the C3 position to form a resonance-stabilized arenium ion, followed by deprotonation to restore aromaticity.

EAS_Mechanism cluster_intermediate Arenium Ion Resonance Indole Indole Derivative Intermediate Arenium Ion (Resonance Stabilized) Indole->Intermediate + E+ Electrophile E+ Product 3-Substituted Indole Intermediate->Product - H+ Proton H+ I1 Positive charge on C2 I2 Positive charge on N

Figure 1: General mechanism for electrophilic aromatic substitution at the C3 position of an indole derivative.

Comparative Reactivity

While direct kinetic comparisons between 2-cyclopropylindole and 2-methylindole are not extensively documented in the literature, we can infer their relative reactivities based on the electronic properties of the substituents and data from related compounds.

A study on the electrophilic substitution of indole and its methyl derivatives using aryldiazonium salts provided Hammett correlations, which offer a quantitative measure of the electronic effects on the reaction rate. The reaction rates were found to be in the order: 2-methylindole > N-methylindole > indole > 3-methylindole[2]. This confirms that the electron-donating methyl group at the 2-position enhances the nucleophilicity of the indole ring and accelerates the rate of electrophilic attack at C3.

For 2-cyclopropylindole, the π-donating character of the cyclopropyl group would be expected to activate the ring towards electrophilic substitution, similar to a methyl group. However, its concurrent inductive electron-withdrawing effect could temper this activation. Therefore, it is reasonable to predict that the rate of electrophilic substitution for 2-cyclopropylindole would be comparable to or slightly slower than that of 2-methylindole, but still likely faster than unsubstituted indole.

Steric Considerations

The steric bulk of the substituent at the 2-position can influence the approach of the electrophile to the C3 position. The cyclopropyl group is sterically more demanding than a methyl group. This increased steric hindrance in 2-cyclopropylindole could lead to a decrease in the rate of reaction, particularly with bulky electrophiles.

N-Alkylation: The Role of the Indolic Nitrogen

The nitrogen atom of the indole ring can act as a nucleophile, participating in N-alkylation reactions. The reactivity of the N-H bond is influenced by both electronic and steric factors.

The electron-donating methyl group in 2-methylindole increases the electron density on the nitrogen atom, making it a slightly stronger nucleophile. Conversely, the inductive electron-withdrawing effect of the cyclopropyl group in 2-cyclopropylindole might slightly decrease the nucleophilicity of the nitrogen.

Steric hindrance around the nitrogen atom also plays a crucial role. The larger cyclopropyl group is expected to create more steric congestion around the N-H bond compared to the methyl group, potentially slowing down the rate of N-alkylation, especially with bulky alkylating agents.

The Unique Chemistry of the Cyclopropyl Group: Acid-Catalyzed Rearrangements

A significant point of divergence in the reactivity of the two analogs lies in the behavior of the 2-substituent itself. The strained three-membered ring of 2-cyclopropylindole is susceptible to acid-catalyzed ring-opening reactions, a pathway not available to the stable methyl group of 2-methylindole.

Under acidic conditions, protonation of the indole ring can be followed by a rearrangement involving the opening of the cyclopropyl ring to form a homoallylic cation. This intermediate can then be trapped by a nucleophile or undergo further reactions, leading to a variety of products. This unique reactivity can be both a synthetic advantage, providing access to novel molecular scaffolds, and a potential complication in reactions carried out under acidic conditions.

Cyclopropyl_Opening Start 2-Cyclopropylindole Protonated Protonated Indole Start->Protonated + H+ Cation Homoallylic Cation Protonated->Cation Ring Opening Product Ring-Opened Product Cation->Product + Nu-

Figure 2: Simplified representation of the acid-catalyzed ring-opening of a 2-cyclopropylindole.

Experimental Protocols

To facilitate a direct comparison of the reactivity of 2-cyclopropylindole and 2-methylindole, the following experimental protocols for key electrophilic substitution reactions are provided.

Vilsmeier-Haack Formylation

This reaction introduces a formyl group at the C3 position of the indole ring.

Materials:

  • 2-substituted indole (2-cyclopropylindole or 2-methylindole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Dissolve the 2-substituted indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and basify with a cold aqueous NaOH solution to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mannich Reaction

This reaction introduces an aminomethyl group at the C3 position.

Materials:

  • 2-substituted indole (2-cyclopropylindole or 2-methylindole)

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Secondary amine (e.g., dimethylamine, as an aqueous solution)

  • Acetic acid

  • Ethanol

  • Sodium carbonate solution

Procedure:

  • In a round-bottom flask, dissolve the 2-substituted indole (1 equivalent) in ethanol.

  • Add acetic acid (catalytic amount).

  • To this solution, add the secondary amine (1.2 equivalents) followed by formaldehyde (1.2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture with a saturated sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The choice between a 2-cyclopropyl and a 2-methyl substituent on an indole ring has significant consequences for its chemical reactivity. 2-Methylindole is a straightforward, electron-rich system that undergoes electrophilic substitution and N-alkylation at an accelerated rate compared to the parent indole. In contrast, 2-cyclopropylindole presents a more nuanced reactivity profile. Its dual electronic nature and increased steric bulk can modulate the rates of standard indole reactions, while the inherent strain of the cyclopropyl ring introduces the potential for unique acid-catalyzed rearrangements.

For drug development professionals, this understanding is critical. The enhanced reactivity of 2-methylindole may be advantageous for certain synthetic transformations, but it could also lead to undesired side reactions or metabolic instability. The unique properties of the cyclopropyl group in 2-cyclopropylindole can be exploited for the synthesis of novel analogs and may offer improved metabolic stability. Ultimately, the selection of either substituent should be a deliberate choice based on the specific goals of the synthetic route and the desired properties of the final molecule. This guide provides the foundational knowledge to make that choice with confidence.

References

  • Taj, N. (2000). Reactivity of indole as an electrophile and its application for the synthesis of 2-phenylindole and 3-phenylindole. Vol. 6, No. 1.
  • Banerji, J., Dutta, U., Basak, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B, 40(10), 913-917.
  • Abdullah, M. I., Aldemir, S., & Kahyaoglu, H. (2003).
  • Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1), 168-177.
  • Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-cyclopropyl-1H-indol-5-amine

[1]

Executive Safety Assessment

Status: Hazardous Chemical Waste Primary Hazard Class: Toxic / Irritant / Environmental Hazard Disposal Method: High-Temperature Incineration (No Drain Disposal)[1]

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this compound may be sparse due to its status as a specialized intermediate, we must apply Structure-Activity Relationship (SAR) safety protocols.[1] We treat this molecule based on the sum of its functional groups:

  • The Aromatic Amine (Position 5): Historically associated with cytotoxicity and potential mutagenicity.[1] Aromatic amines are notorious for aquatic toxicity.

  • The Indole Core: Susceptible to oxidative dimerization (forming colored impurities) and polymerization under acidic conditions.[1]

  • The Cyclopropyl Group: This moiety significantly increases lipophilicity compared to a standard methyl or ethyl group. Crucial Insight: This increases the compound's ability to penetrate the stratum corneum (skin barrier), making dermal exposure a critical risk vector during disposal prep.[1]

Chemical Property & Hazard Profile

Before disposal, characterize the waste stream using the table below. This ensures compatibility with waste facility requirements.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (typically off-white to brown powder)Dust inhalation risk during weighing/transfer.[1]
Solubility Low in water; High in DMSO, MeOH, DCMDo not attempt to flush with water. Use organic solvents for cleaning.
Acidity/Basicity Weak Base (Amine)Incompatible with strong acids (exothermic reaction).
Reactivity Air/Light SensitiveWaste containers must be opaque or amber; minimize headspace.
Hazard Codes (Predicted) H302 (Harmful if swallowed), H315 (Skin Irrit.), H410 (Aquatic Tox.)[1]Zero tolerance for drain disposal.

Waste Stream Segregation Logic

Proper disposal begins with segregation. Mixing this compound with incompatible streams (specifically oxidizers) can lead to hazardous byproducts or fires.[1]

Decision Matrix: Waste Classification

Use the following logic flow to determine the correct waste container for your sample.

DisposalLogicStartWaste Identification:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Bulk PowderStateCheck->SolidPathDry CompoundLiquidPathSolution / Mother LiquorStateCheck->LiquidPathDissolvedSolidBinSolid Hazardous Waste Bin(Double Bagged)SolidPath->SolidBinSolventCheckCheck Solvent TypeLiquidPath->SolventCheckIncinerationFINAL DISPOSAL:High-Temp IncinerationSolidBin->IncinerationHalogenatedHalogenated Waste(DCM, Chloroform)SolventCheck->HalogenatedContains Cl, Br, FNonHalogenatedNon-Halogenated Waste(DMSO, MeOH, EtOAc)SolventCheck->NonHalogenatedNo HalogensHalogenated->IncinerationNonHalogenated->Incineration

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and local chemical safety regulations.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid / Bulk Material

Scenario: You have expired shelf-stock or excess synthesized material (>50 mg).[1]

  • PPE Requirement: Nitrile gloves (double-gloving recommended due to lipophilicity), lab coat, safety glasses, and N95/P100 particulate respirator (if outside a fume hood).[1]

  • Container Prep: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Transfer:

    • Place the original vial/container directly into the waste jar if possible.[1]

    • If transferring powder, work strictly inside a chemical fume hood to capture dust.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[1]

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Place the sealed waste jar into a clear zip-lock bag before placing it in the satellite accumulation area.

Protocol B: Disposal of Solutions & Rinsate

Scenario: Cleaning glassware or disposing of reaction mixtures.

  • Solvent Selection:

    • Dissolve residual solid using Methanol or Acetone . Avoid using water, as the compound will precipitate and adhere to glass surfaces.

  • Quenching (Optional but Recommended for Reactive Intermediates):

    • If the waste contains unreacted reagents (e.g., acid chlorides), quench carefully before bottling.[1]

    • Note: For pure this compound, chemical quenching is not required; direct incineration is safer.[1]

  • Segregation:

    • Pour into the Organic Waste carboy.

    • CRITICAL: Do not mix with Nitric Acid or Peroxides. Indoles are electron-rich and can react violently with strong oxidizers.[1]

  • Glassware Cleaning:

    • Triple rinse with acetone. Collect all rinses in the organic waste.[1]

    • Once triple-rinsed, glassware can be washed with soap and water in the sink.[1]

Emergency Spill Response

In the event of a spill, speed is critical to prevent spread, but caution is required to prevent exposure.[1]

SpillResponseSpillSpill DetectedEvacuate1. Alert & Isolate AreaSpill->EvacuatePPE2. Don PPE(Gloves, Goggles, Mask)Evacuate->PPEContain3. Containment(Absorbent Pads/Vermiculite)PPE->ContainCollect4. Collect Solids(Do NOT create dust)Contain->CollectClean5. Decontaminate Surface(Soap/Water Wash)Collect->CleanReport6. Report IncidentClean->Report

Figure 2: Immediate response workflow for solid or liquid spills in the laboratory.

Decontamination Note: If the spill is on a porous surface, the lipophilic nature of the cyclopropyl group makes extraction difficult.[1] Use a surfactant-based cleaner (e.g., Decon 90 or Contrad 70) rather than pure organic solvents, which might drive the compound deeper into the surface.[1]

Regulatory Compliance & Documentation

RCRA Classification (USA)

While this specific CAS is likely not P-listed or U-listed by name, it falls under the "Characteristic" waste definitions:

  • Toxic: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) due to the amine content.[1]

  • Ignitable: If dissolved in flammable solvents (Flash point < 60°C).[1]

Compliance Statement:

"All waste containing this compound must be manifested as hazardous chemical waste and disposed of via a licensed facility capable of rotary kiln incineration. Dilution is NOT an acceptable method of treatment."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Indole Derivatives. Retrieved from [Link][1]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center (2024). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]

A Senior Application Scientist's Guide to Handling 2-cyclopropyl-1H-indol-5-amine: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The novel compound 2-cyclopropyl-1H-indol-5-amine, with its unique indole and cyclopropylamine moieties, demands a rigorous and informed approach to laboratory handling. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded framework for ensuring your safety and the validity of your experimental outcomes. We will dissect the potential hazards based on structural analogs, establish a multi-layered personal protective equipment (PPE) strategy, and provide a comprehensive operational and disposal plan.

Section 1: Hazard Assessment & Triage for this compound

Understanding the specific hazards of a novel compound for which a dedicated Safety Data Sheet (SDS) may not be readily available requires a logical, evidence-based approach. By examining the hazards associated with its core structural components—the aromatic amine on an indole scaffold and the cyclopropylamine group—we can construct a reliable hazard profile. Aromatic amines, as a class, are known for their potential for skin irritation, sensitization, and toxicity upon absorption.[1][2] The cyclopropylamine moiety is associated with flammability and severe skin and eye irritation.[3][4]

Structural Analog CAS No. Reported Hazards Source
Cyclopropylamine765-30-0Highly flammable liquid and vapor; Harmful if swallowed; Causes severe skin burns and eye damage.[3]CDH Fine Chemical[3]
Indole120-72-9Harmful if swallowed; Harmful in contact with skin; Causes serious eye damage; May cause an allergic skin reaction.[1]Fisher Scientific[1]
5-Amino-1-methyl-1H-indazole50593-24-3Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[5]Fisher Scientific[5]
5-Cyclopropyl-1H-imidazole89830-98-8Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[6]Angene Chemical[6]

Based on this analysis, we must assume that this compound presents the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][6][7]

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns.[3][6]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7]

  • Sensitization: As with many aromatic amines, there is a potential for allergic skin reactions.[1]

This proactive hazard identification is the foundation upon which all subsequent safety protocols are built.

Section 2: The Multi-Layered Defense: Your PPE Arsenal

A robust PPE strategy is not about a single piece of equipment, but an integrated system of protection. Each component is selected to counteract a specific hazard identified in our assessment.

Primary Containment: Engineering Controls

Before any personal equipment is considered, engineering controls must be in place.

  • Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.[4] This is your primary defense against inhaling dust or vapors.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory. For operations with a higher risk of splashes, a chemically-resistant apron over the lab coat is recommended.

  • Closed-Toe Shoes: Impervious, closed-toe shoes are required to protect against spills.

Hand Protection

The choice of gloves is critical. Aromatic amines can permeate certain materials, so material-specific compatibility is key.

  • Glove Type: Nitrile gloves are a common and effective choice for protection against a wide range of chemicals.[8] Double-gloving is highly recommended to provide an additional barrier and to allow for safe removal of the outer glove if contamination occurs.

  • Causality: The outer glove absorbs any immediate contamination, which can then be removed without compromising the inner glove, thus protecting your skin during the disposal of the contaminated outer layer.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory.[2] Standard safety glasses do not offer sufficient protection from splashes or fine particulates.

  • Face Shield: When handling larger quantities or performing tasks with a significant splash risk (e.g., during a quench or work-up), a face shield should be worn in addition to safety goggles to protect the entire face.[9]

Respiratory Protection

While a fume hood is the primary control, certain situations may warrant respiratory protection.

  • Respirator: In the event of a significant spill outside of a fume hood or during emergency cleanup, a half-mask or full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates (P100) should be used.[10] All personnel requiring respirator use must be fit-tested and trained.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Minimum Required PPE cluster_emergency Emergency Scenario Start Task: Handle This compound CheckSolid Is the compound a solid/powder? Start->CheckSolid CheckQuantity Handling > 1g or splash risk? CheckSolid->CheckQuantity Yes BasePPE Fume Hood Lab Coat Double Nitrile Gloves Safety Goggles CheckQuantity->BasePPE AddFaceShield Add Face Shield CheckQuantity->AddFaceShield Yes Spill Spill outside fume hood? BasePPE->Spill AddFaceShield->BasePPE Spill->BasePPE No Respirator Wear Air-Purifying Respirator (P100) Spill->Respirator Yes

Caption: Logical workflow for selecting appropriate PPE based on the task and potential risks.

Section 3: Standard Operating Procedure (SOP): From Vial to Waste

This step-by-step protocol ensures a self-validating system of safety throughout the handling process.

Preparation and Donning PPE
  • Inspect Equipment: Before starting, inspect the fume hood for a valid certification sticker. Ensure all PPE is in good condition.

  • Don PPE: Don your lab coat, safety goggles, and inner pair of nitrile gloves.

  • Prepare Workspace: Place a disposable, absorbent bench liner in the fume hood. Assemble all necessary equipment (spatulas, glassware, solvents, waste containers).

  • Final Donning: Don the outer pair of nitrile gloves.

Handling and Operational Plan
  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating airborne dust.

  • Dissolving/Dispensing: Add solvent slowly to the solid to avoid splashing. If transferring a solution, use a pipette or syringe.

  • During Reaction: Keep the reaction vessel capped or covered within the fume hood.

  • Post-Reaction: Quench reactions carefully and behind the fume hood sash.

Decontamination and Doffing PPE
  • Decontaminate: Wipe down any contaminated surfaces and equipment within the fume hood using a suitable solvent (e.g., ethanol), collecting the waste wipes in a designated hazardous waste bag.

  • Remove Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both in the hazardous waste container.

  • Remove Goggles and Lab Coat: Remove your face shield (if used) and goggles, followed by your lab coat. Store them in a designated area away from personal belongings.

  • Remove Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[7]

Disposal Plan
  • Solid Waste: All contaminated solid waste (gloves, bench liners, wipes, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[6]

  • Sharps: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.

Handling and Disposal Workflow

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal Prep 1. Inspect & Prepare Workspace in Fume Hood Don 2. Don PPE: Lab Coat, Goggles, Double Gloves Prep->Don Handle 3. Weigh, Dispense, & React in Fume Hood Don->Handle Decon 4. Decontaminate Surfaces & Equipment Handle->Decon Dispose 5. Segregate & Dispose of Solid/Liquid Waste Decon->Dispose Doff 6. Doff PPE (Outer -> Inner Gloves) Dispose->Doff Wash 7. Wash Hands Thoroughly Doff->Wash

Caption: Procedural flow for the safe handling and disposal of this compound.

Section 4: Emergency Protocols: When Containment Fails

Spill Response
  • Alert & Evacuate: Alert colleagues in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.

  • Contain: If the spill is small and contained within a fume hood, cover it with an absorbent material suitable for chemical spills (do not use combustible materials like paper towels).[9]

  • Decontaminate: Wearing appropriate PPE (including a respirator if necessary), carefully collect the absorbed material into a sealed container for disposal.[9] Clean the spill area with a suitable decontamination solution.

Personnel Exposure
  • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin: Remove all contaminated clothing immediately and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

By adhering to this comprehensive guide, you build a deep, trustworthy system of safety that protects you, your colleagues, and the integrity of your research. This proactive, knowledge-based approach transforms safety from a set of rules into a core scientific principle.

References

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: Cyclopropanol.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine.
  • CDH Fine Chemical. (n.d.). Cyclopropylamine CAS No 765-30-0 Material Safety Data Sheet.
  • CDN Isotopes. (n.d.). Safety Data Sheet: Cyclopropyl-d5-amine.
  • Angene Chemical. (2025). Safety Data Sheet: 5-Cyclopropyl-1H-imidazole.
  • Airgas. (2018). Safety Data Sheet: Cyclopropane.
  • Fisher Scientific. (2025). Safety Data Sheet: Cyclopropylamine.
  • BenchChem. (2025). Proper Disposal of N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Step-by-Step Guide for Laboratory Professionals.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
  • Fisher Scientific. (2025). Safety Data Sheet: Indole.
  • Fisher Scientific. (2023). Safety Data Sheet: 5-Amino-1-methyl-1H-indazole.
  • Amine-Safety. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BVL. (n.d.). Personal protective equipment when handling plant protection products.
  • AYSAN. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.